Product packaging for Demecolcine(Cat. No.:CAS No. 477-30-5)

Demecolcine

货号: B1670233
CAS 编号: 477-30-5
分子量: 371.4 g/mol
InChI 键: NNJPGOLRFBJNIW-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(-)-demecolcine is a secondary amino compound that is (S)-colchicine in which the N-acetyl group is replaced by an N-methyl group. Isolable from the autumn crocus, Colchicum autumnale, it is less toxic than colchicine and is used as an antineoplastic. It has a role as an antineoplastic agent and a microtubule-destabilising agent. It is an alkaloid and a secondary amino compound.
Demecolcine has been reported in Colchicum arenarium, Gagea lutea, and other organisms with data available.
This compound is a colchicine analog with potential antimitotic and antineoplastic activities. This compound acid binds to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules, causing cell cycle arrest at metaphase and preventing cell division.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
An alkaloid isolated from Colchicum autumnale L. and used as an antineoplastic.
See also: Colchicine (broader).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO5 B1670233 Demecolcine CAS No. 477-30-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
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InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1
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InChI Key

NNJPGOLRFBJNIW-HNNXBMFYSA-N
Source PubChem
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Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H25NO5
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DSSTOX Substance ID

DTXSID7020342
Record name Colcemid
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Molecular Weight

371.4 g/mol
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Physical Description

Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Demecolcine
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CAS No.

477-30-5
Record name Demecolcine
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Foundational & Exploratory

Demecolcine's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demecolcine, a derivative of colchicine with lower toxicity, is a potent antimitotic agent that reversibly arrests cells in the metaphase of the cell cycle.[1][2] Its primary mechanism of action is the depolymerization of microtubules, essential components of the mitotic spindle.[1][2] This disruption activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation, leading to a halt in cell cycle progression.[2][3][4] This guide provides an in-depth overview of this compound's effects on the cell cycle, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by interfering with microtubule dynamics. Microtubules are highly dynamic polymers of α- and β-tubulin dimers that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

At low concentrations , this compound binds to the plus ends of microtubules, suppressing their dynamic instability—the alternating phases of growth and shrinkage.[1] At higher concentrations , it promotes the detachment of microtubules from the microtubule-organizing center (MTOC), leading to their depolymerization.[1] The resulting disruption of the mitotic spindle prevents the proper alignment of chromosomes at the metaphase plate, a prerequisite for the transition to anaphase.

Mechanism of this compound Action on Microtubules This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Dynamics Suppresses Microtubule Dynamics This compound->Dynamics Low Concentration Detachment Promotes Microtubule Detachment This compound->Detachment High Concentration Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Depolymerization Depolymerization Spindle->Depolymerization Disrupted by This compound Dynamics->Microtubule Detachment->Microtubule

Caption: this compound's dual-mechanism impact on microtubule stability.

Effect on Cell Cycle Progression and Signaling Pathways

The disruption of the mitotic spindle by this compound triggers the Spindle Assembly Checkpoint (SAC) . The SAC is a signaling pathway that monitors the attachment of microtubules to the kinetochores of sister chromatids.[2][3][5] When unattached kinetochores are detected, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[3]

The key steps in this pathway are:

  • SAC Activation: Unattached kinetochores recruit SAC proteins, including Mad1, Mad2, Bub1, and Bub3.[2][3]

  • Mitotic Checkpoint Complex (MCC) Formation: These proteins catalyze the formation of the Mitotic Checkpoint Complex (MCC), which consists of Mad2, BubR1, Bub3, and Cdc20.[2]

  • APC/C Inhibition: The MCC binds to and inhibits the APC/C.[2][3]

  • Metaphase Arrest: The inhibition of APC/C prevents the ubiquitination and subsequent degradation of two key proteins:

    • Securin: Its degradation is required to activate separase, the enzyme that cleaves the cohesin rings holding sister chromatids together.

    • Cyclin B1: Its degradation is necessary for mitotic exit.

The sustained inhibition of APC/C results in the arrest of the cell cycle at metaphase.[1][2] The ultimate fate of a cell arrested in mitosis can vary. Some cells may undergo apoptosis (a process known as mitotic catastrophe), while others may exit mitosis without proper division (a phenomenon called mitotic slippage), leading to a tetraploid G1 state.[4][6] The balance between these outcomes can be influenced by factors such as the activity of anti-apoptotic proteins like Bcl-xL.

This compound-Induced Mitotic Arrest via SAC Activation cluster_cell Cell This compound This compound Microtubule Microtubule Depolymerization This compound->Microtubule Kinetochore Unattached Kinetochores Microtubule->Kinetochore SAC Spindle Assembly Checkpoint (SAC) Activation Kinetochore->SAC MCC Mitotic Checkpoint Complex (MCC) Formation SAC->MCC APCC Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APCC Inhibits Securin Securin Degradation APCC->Securin Promotes CyclinB Cyclin B1 Degradation APCC->CyclinB Promotes Anaphase Anaphase Entry Securin->Anaphase CyclinB->Anaphase Arrest Metaphase Arrest

Caption: Signaling pathway of this compound-induced mitotic arrest.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueDescriptionReference
IC50 (Tubulin Polymerization)2.4 µMConcentration required to inhibit tubulin polymerization by 50%.[3]
EC50 (HepG2 cells)0.09 µMEffective concentration to achieve 50% of the maximal response in HepG2 cells.[3]

Table 2: Effective Concentrations for Experimental Applications

ApplicationCell TypeConcentrationDurationReference
Mitotic ArrestHeLa and CHO cells0.05 - 0.5 µg/mLNot Specified
Mitotic ArrestGeneral cell culture0.1 - 0.5 µg/mL4 - 6 hours[2][4]
Protrusion FormationBovine MII oocytes0.05 µg/mLNot Specified[7][8]
EnucleationBovine MI oocytes0.05 µg/mLNot Specified[7][8]

Experimental Protocols

Induction of Mitotic Arrest for Cell Synchronization

This protocol describes a general procedure for enriching a population of cultured cells in metaphase using this compound.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 µg/mL in DPBS)[2]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells to the desired confluency (typically 60-80%).

  • Add this compound to the culture medium to a final concentration of 0.1-0.5 µg/mL.[2]

  • Incubate the cells for a duration determined by the cell type's doubling time, typically 4-6 hours, to allow a significant portion of the population to enter mitosis and arrest at metaphase.[4]

  • For adherent cells, gently shake the culture vessel to dislodge the loosely attached mitotic cells. For suspension cells, proceed to the next step.

  • Collect the cell suspension and centrifuge to pellet the cells.

  • Wash the cells with PBS to remove the this compound-containing medium.

  • The resulting cell pellet is enriched with metaphase-arrested cells and can be used for downstream applications such as karyotyping, flow cytometry, or protein analysis.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol outlines the steps for analyzing the cell cycle distribution of a cell population after this compound treatment.

Materials:

  • This compound-treated and control cells

  • PBS

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]

  • Flow cytometer

Procedure:

  • Harvest the cells (as described in 4.1) and count them.

  • Resuspend the cell pellet in cold PBS.

  • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 2 hours or at -20°C for long-term storage.[9]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes or overnight at 4°C.[9]

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M peak will be observed in this compound-treated samples.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption following this compound treatment.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • PBS

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the desired concentration of this compound for the appropriate time.

  • Wash the cells with PBS.

  • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 10 minutes at room temperature.[10]

  • Wash the cells three times with PBS.

  • If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[11]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating in blocking buffer for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. In this compound-treated cells, a diffuse tubulin staining pattern will be observed instead of the characteristic filamentous microtubule network.

Experimental Workflow for this compound Cell Cycle Analysis Start Start: Cultured Cells Treat Treat with This compound Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fixation (e.g., Ethanol) Harvest->Fix Stain Stain DNA (Propidium Iodide) Fix->Stain Flow Flow Cytometry Analysis Stain->Flow Result Result: Cell Cycle Profile (G2/M Arrest) Flow->Result

References

An In-Depth Technical Guide to the Discovery and Origin of Demecolcine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Demecolcine, a microtubule-depolymerizing agent with significant applications in cancer research and cell biology. The document details its discovery and natural origin, chemical properties, and the intricate mechanisms underlying its biological activity. A thorough examination of its interaction with tubulin and the consequent effects on microtubule dynamics is presented. Furthermore, this guide outlines detailed experimental protocols for the isolation of this compound from its natural source and for assessing its inhibitory effects on tubulin polymerization. Quantitative data on its biological activity and a comparative analysis with its parent compound, colchicine, are systematically tabulated. The guide also features visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

This compound, also known as colcemid, is a naturally occurring alkaloid that has garnered considerable interest in the scientific community for its potent antimitotic properties.[1] Structurally similar to colchicine, this compound distinguishes itself by the substitution of an acetyl group with a methyl group on the amino moiety, a modification that results in reduced toxicity.[2] This characteristic has made it a valuable tool in various research applications, including cancer therapy and cytogenetics, where it is used to arrest cells in metaphase for karyotyping.[1][2] This guide aims to provide an in-depth exploration of the discovery, origin, and fundamental characteristics of this compound for professionals in the fields of research and drug development.

Discovery and Origin

This compound was first isolated from the autumn crocus, Colchicum autumnale, a plant belonging to the Colchicaceae family.[3][4] This plant has a long history in traditional medicine, and its therapeutic properties are primarily attributed to the presence of various alkaloids, with colchicine being the most well-known. This compound is a derivative of colchicine and is also found in other Colchicum species.[3]

Natural Source and Biosynthesis

The primary natural source of this compound is the plant Colchicum autumnale.[3] The biosynthesis of colchicine alkaloids, including this compound, is a complex enzymatic process that starts from the amino acids phenylalanine and tyrosine.[5] A key intermediate in this pathway is N-formylthis compound.[6][7] While the complete enzymatic cascade leading to this compound is still under investigation, it is understood that a series of hydroxylation, methylation, and cyclization reactions, catalyzed by enzymes such as cytochrome P450s and hydrolases, are involved in its formation from precursor molecules.[6]

Chemical and Physical Properties

This compound is a pale yellow crystalline powder with the chemical formula C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol .[2][8]

PropertyValueReference
Molecular Formula C₂₁H₂₅NO₅[2][8]
Molecular Weight 371.43 g/mol [2][8]
CAS Number 477-30-5[2]
Appearance Faintly Yellow Crystalline Powder[9]
Synonyms Colcemid, Colchamine, N-Deacetyl-N-methylcolchicine[2]

Mechanism of Action: Microtubule Depolymerization

The primary mechanism of action of this compound is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. This compound exerts its effect by binding to tubulin, the protein subunit of microtubules.[1]

This binding inhibits the polymerization of tubulin dimers into microtubules, leading to their depolymerization and the arrest of the cell cycle in the metaphase stage.[1] The IC₅₀ value for the inhibition of tubulin polymerization by this compound has been reported to be 2.4 µM.[1][5]

Interaction with Tubulin

cluster_0 Mechanism of Action Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Demecolcine_Complex Tubulin-Demecolcine Complex Tubulin_Dimers->Tubulin_Demecolcine_Complex This compound This compound This compound->Tubulin_Dimers Binds to β-subunit Microtubule_Polymerization Microtubule Polymerization Tubulin_Demecolcine_Complex->Microtubule_Polymerization Inhibits Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Polymerization->Microtubule_Depolymerization Leads to Metaphase_Arrest Metaphase Arrest Microtubule_Depolymerization->Metaphase_Arrest

Caption: Mechanism of this compound-induced microtubule depolymerization and metaphase arrest.

Quantitative Data

Table 1: Biological Activity of this compound
ParameterValueReference
IC₅₀ (Tubulin Polymerization Inhibition) 2.4 µM[1][5]
Association Rate Constant (kₐ) with Tubulin 1.88 x 10⁶ M⁻¹ h⁻¹ (at 37°C)[10]
High-Affinity Binding Site (Kₐ) on Tubulin 0.7 x 10⁵ M⁻¹ (at 37°C)[10]
Low-Affinity Binding Site (Kₐ) on Tubulin 1.2 x 10⁴ M⁻¹ (at 37°C)[10]
Table 2: Comparative Toxicity of this compound and Colchicine in Mice
CompoundLD₅₀ (Intraperitoneal)Reference
Colchicine 1.6 mg/kg[6]
Colchicine 4.46 mg/kg[4]
This compound Data not available for direct comparison

Note: While it is widely cited that this compound is less toxic than colchicine, specific, directly comparable LD₅₀ values for this compound were not found in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound from Colchicum speciosum

This protocol is adapted from a study on the isolation of tropolonic alkaloids from Colchicum speciosum.[3]

1. Plant Material and Extraction:

  • Air-dry and finely grind the bulbs of Colchicum speciosum.

  • Macerate 500 g of the powdered material with methanol (7 x 2 L) at room temperature.

  • Combine the extracts and evaporate the solvent under vacuum using a rotary evaporator.

2. Fractionation:

  • Partition the methanol extract sequentially with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and water.

  • Subject the CH₂Cl₂ fraction to chromatographic separation.

3. Column Chromatography:

  • Perform silica gel column chromatography (70-230 mesh) on the CH₂Cl₂ fraction.

  • Elute with a gradient of EtOAc in n-hexane (e.g., 12:88) to first isolate colchicine.

  • Subsequently, elute with a gradient of methanol in EtOAc (e.g., 25:75) and then with acetone to isolate this compound.

4. Further Purification (HPLC):

  • For higher purity, subject the this compound-containing fraction to reversed-phase high-performance liquid chromatography (HPLC).

  • Use a C18 column with a mobile phase gradient of acetonitrile in water with 0.1% formic acid.

  • Monitor the elution at an appropriate wavelength (e.g., 245 nm) to collect the pure this compound fraction.

5. Structural Characterization:

  • Confirm the structure of the isolated this compound using 1D (¹H) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Start Dried & Powdered Colchicum Bulbs Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Evaporation Solvent Evaporation Methanol_Extraction->Evaporation Partitioning Liquid-Liquid Partitioning (CH₂Cl₂, EtOAc, H₂O) Evaporation->Partitioning CH2Cl2_Fraction Dichloromethane Fraction Partitioning->CH2Cl2_Fraction Column_Chromatography Silica Gel Column Chromatography CH2Cl2_Fraction->Column_Chromatography Elution Gradient Elution Column_Chromatography->Elution Demecolcine_Fraction This compound-rich Fraction Elution->Demecolcine_Fraction HPLC Reversed-Phase HPLC Demecolcine_Fraction->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Structural Analysis (NMR, MS) Pure_this compound->Analysis

Caption: Experimental workflow for the isolation and purification of this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This protocol is based on a standard spectrophotometric method for monitoring tubulin polymerization.[9]

1. Reagents and Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • This compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 384-well plate reader

2. Assay Procedure:

  • Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in polymerization buffer with GTP.

  • Add varying concentrations of this compound (or vehicle control) to the wells of a 384-well plate.

  • Add the tubulin reaction mixture to the wells.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes) to measure the extent of tubulin polymerization.

3. Data Analysis:

  • Plot the absorbance at 340 nm against time for each this compound concentration.

  • Determine the initial rate of polymerization and the maximum polymer mass for each condition.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Biosynthetic Pathway

The biosynthesis of colchicine alkaloids involves a complex series of enzymatic reactions. A key precursor to this compound is N-formylthis compound. The conversion of N-formylthis compound to other colchicine derivatives is thought to involve a cytochrome P450 enzyme and a deformylase.[6]

cluster_1 Proposed Biosynthetic Steps N_formylthis compound N-formylthis compound Intermediate Oxidized Intermediate (Hemiaminal) N_formylthis compound->Intermediate GsCYP71DA12 (Cytochrome P450) Deformylated_Intermediate N-deacetylthis compound Intermediate->Deformylated_Intermediate GsABH1 (Hydrolase/Deformylase) This compound This compound

Caption: Proposed enzymatic conversion steps involving N-formylthis compound in the colchicine biosynthetic pathway.

Conclusion

This compound stands as a significant natural product with well-established applications in scientific research and potential for further therapeutic development. Its discovery from Colchicum autumnale and its mechanism of action as a potent inhibitor of microtubule polymerization have been extensively studied. This technical guide has provided a detailed overview of its origins, chemical nature, and biological functions, supplemented with practical experimental protocols and quantitative data. The continued exploration of this compound and its derivatives holds promise for the development of novel anticancer agents and other therapeutic interventions targeting microtubule dynamics.

References

An In-depth Technical Guide to Early Studies on Demecolcine-Induced Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on Demecolcine, a potent antimitotic agent, and its role in inducing mitotic arrest. By exploring its mechanism of action, early experimental data, and established protocols, this document aims to provide a comprehensive resource for professionals in cellular research and drug development.

Core Mechanism of Action: Microtubule Depolymerization

This compound, a derivative of colchicine, exerts its antimitotic effects by disrupting the dynamics of microtubules, essential components of the mitotic spindle.[1][2] It binds to tubulin dimers, the building blocks of microtubules, preventing their polymerization and leading to the disassembly of the mitotic spindle.[3][4][5] This disruption activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, which halts the cell cycle in metaphase to prevent chromosomal missegregation.[6]

The interaction of this compound with tubulin is characterized by its binding to the colchicine-binding site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[5][7] This binding induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules and leading to a net depolymerization.[7]

Quantitative Data on this compound-Induced Mitotic Arrest

Early studies quantified the effects of this compound on various cell types, providing valuable data on its potency and efficacy. The following tables summarize key quantitative findings from this research.

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Bovine Oocytes (Metaphase I)0.05 µg/mLNot Specified15.2% enucleation rate[3][8]
Bovine Oocytes (Metaphase II)0.05 µg/mLNot Specified55.1% protrusion formation rate[3][8]
Bovine Oocytes (Metaphase I)0.05 µg/mL0.5 hours58.9% of oocytes with complete microtubule depletion[3][8]
Bovine Oocytes (Metaphase II)0.05 µg/mL0.5 hours21.8% of oocytes with complete microtubule depletion[3][8]
Mouse Four-Cell Embryos0.1 mg/mL24 hoursOptimal arrest at the four-cell stage without morphological defects[9]
Human Embryonic Stem Cells0.02 mg/mL1 hourMitotic arrest for karyotyping[10]
Human Tumor Cell LinesNot SpecifiedImmediateIncrease in mitotic index upon addition of the drug[11]
Human Normal (Nontumorigenic) Cell LinesNot Specified2-3 hoursDelayed increase in mitotic index after addition of the drug[11]
ParameterValueContextReference
IC50 for Tubulin Polymerization Inhibition2.4 µMIn vitro biochemical assay[4]

Experimental Protocols for Inducing Mitotic Arrest

Detailed methodologies are crucial for replicating and building upon early research. The following sections outline key experimental protocols for inducing mitotic arrest using this compound.

Mitotic Arrest in Cell Culture for Karyotyping

This protocol is a standard method for accumulating cells in metaphase for chromosomal analysis.[10][12][13][14]

Materials:

  • Exponentially growing cell culture

  • Complete cell culture medium

  • This compound (Colcemid) stock solution (e.g., 2 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Hypotonic solution (e.g., 0.075 M KCl)[12][13]

  • Fixative solution (e.g., 3:1 methanol:acetic acid)[10][12]

  • Microscope slides

Procedure:

  • To a healthy, exponentially growing cell culture, add this compound to a final concentration of 0.02-0.1 µg/mL.[10][15]

  • Incubate the cells for a period ranging from 1 to 4 hours, or even overnight (16 hours), depending on the cell type and desired mitotic index.[10][15]

  • Harvest the cells by trypsinization.

  • Centrifuge the cell suspension and discard the supernatant.

  • Resuspend the cell pellet gently in pre-warmed hypotonic solution and incubate for 15-30 minutes at 37°C.[13][15]

  • Centrifuge the cells and resuspend the pellet in ice-cold fixative.

  • Repeat the fixation step at least once.

  • Drop the fixed cell suspension onto clean, cold, wet microscope slides to allow the chromosomes to spread.[10]

  • Air-dry the slides and proceed with chromosome staining (e.g., Giemsa).[12][13]

Chemically Assisted Enucleation of Oocytes

This protocol utilizes this compound to induce the extrusion of the nuclear material from oocytes, a technique valuable in somatic cell nuclear transfer.

Materials:

  • Mature oocytes (Metaphase I or II)

  • Culture medium

  • This compound solution

  • Micromanipulation equipment

Procedure:

  • Culture matured oocytes in medium containing an optimized concentration of this compound (e.g., 0.05 µg/mL for bovine oocytes).[3][8]

  • Monitor the oocytes for the formation of a cytoplasmic protrusion containing the chromosomes.

  • Once the protrusion is evident, it can be physically removed using micromanipulation techniques, resulting in an enucleated cytoplast.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Mechanism of this compound-Induced Mitotic Arrest This compound This compound Binding Binding to Colchicine Site on β-Tubulin This compound->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Depolymerization Microtubule Depolymerization Inhibition->Depolymerization SpindleDisruption Mitotic Spindle Disruption Depolymerization->SpindleDisruption SAC Spindle Assembly Checkpoint (SAC) Activation SpindleDisruption->SAC Arrest Mitotic Arrest (Metaphase) SAC->Arrest

Caption: Mechanism of this compound-Induced Mitotic Arrest.

Experimental Workflow for Karyotyping Start Start: Exponentially Growing Cells This compound Add this compound (e.g., 0.02-0.1 µg/mL) Start->this compound Incubate Incubate (1-16 hours) This compound->Incubate Harvest Harvest Cells (Trypsinization) Incubate->Harvest Hypotonic Hypotonic Treatment (e.g., 0.075 M KCl) Harvest->Hypotonic Fix Fixation (e.g., 3:1 Methanol:Acetic Acid) Hypotonic->Fix Spread Chromosome Spreading on Slides Fix->Spread Stain Staining (e.g., Giemsa) Spread->Stain Analyze Microscopic Analysis Stain->Analyze

Caption: Experimental Workflow for Karyotyping using this compound.

Cellular Signaling and Downstream Effects

The arrest of the cell cycle in mitosis by this compound is not a static state. Prolonged mitotic arrest can lead to several cellular fates, including:

  • Apoptosis: If the spindle assembly checkpoint is persistently activated and the cell is unable to progress through mitosis, it may undergo programmed cell death.[6][16][17]

  • Mitotic Slippage: Some cells can escape the mitotic block without proper chromosome segregation, a phenomenon known as mitotic slippage. This can result in a tetraploid G1 cell, which is often genetically unstable.[6]

The decision between these fates is influenced by the levels of various cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), as well as anti-apoptotic proteins.[1][6][18]

Conclusion and Future Perspectives

Early studies on this compound laid the groundwork for our understanding of microtubule dynamics and their critical role in cell division. The ability to reliably induce mitotic arrest has been instrumental in fields ranging from cytogenetics to cancer research. While newer and more specific antimitotic agents have been developed, the foundational principles established through research on this compound remain highly relevant. Future investigations may focus on the nuanced differences in the cellular response to various microtubule-depolymerizing agents and the potential for synergistic combinations with other cancer therapeutics.

References

Demecolcine's Role in Inducing Polyploidy in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecolcine, a close derivative of colchicine, is a potent antimitotic agent widely utilized in cell biology research and clinical applications to induce cell cycle arrest and, consequently, polyploidy. By disrupting microtubule dynamics, this compound effectively inhibits the formation of the mitotic spindle, leading to a failure of chromosome segregation and cytokinesis. This guide provides an in-depth technical overview of the core principles and methodologies associated with this compound-induced polyploidy. It summarizes quantitative data on its efficacy, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Polyploidy, the state of a cell or organism having more than two paired (homologous) sets of chromosomes, is a phenomenon of significant interest in various fields, including cancer research, developmental biology, and drug development. This compound (N-deacetyl-N-methylcolchicine), also known as Colcemid, serves as a critical tool for inducing polyploidy in vitro and in vivo. Its primary mechanism of action involves the depolymerization of microtubules, essential components of the cytoskeleton responsible for forming the mitotic spindle during cell division.[1][2] This disruption leads to a metaphase arrest, and upon drug removal or prolonged exposure, cells can exit mitosis without proper chromosome segregation, resulting in a polyploid state.[3][4] Understanding the nuances of this compound's action is paramount for its effective application in experimental settings.

Mechanism of Action

This compound exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules and can also promote the disassembly of existing microtubules.[5] The consequences of this action are most profound during the M phase of the cell cycle.

Signaling Pathway for this compound-Induced Polyploidy

G cluster_cell Cellular Environment This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Spindle Mitotic Spindle Microtubules->Spindle Formation (Inhibited) Chromosomes Chromosomes Spindle->Chromosomes Segregation (Blocked) MetaphaseArrest Metaphase Arrest Chromosomes->MetaphaseArrest Leads to CellCycle Cell Cycle Progression CellCycle->Spindle Requires Polyploidy Polyploid Cell (4n, 8n, etc.) MetaphaseArrest->Polyploidy Mitotic Slippage Apoptosis Apoptosis MetaphaseArrest->Apoptosis Prolonged Arrest G A 1. Seed Cells B 2. Add this compound A->B C 3. Incubate B->C D 4. Washout (Optional) C->D E 5. Culture for Recovery D->E F 6. Harvest and Analyze E->F G Input This compound-Treated Cells FCM Flow Cytometry Input->FCM CC Chromosome Counting (Karyotyping) Input->CC MA Morphological Analysis (Cell/Nuclear Size) Input->MA Output_Ploidy Ploidy Level Determined (e.g., 4n, 8n) FCM->Output_Ploidy CC->Output_Ploidy MA->Output_Ploidy

References

An In-depth Technical Guide to the Cytotoxicity of Demecolcine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cytotoxic properties of Demecolcine (also known as Colcemid). This compound, an alkaloid closely related to colchicine, is a potent antimitotic agent widely utilized in cancer research and cytogenetics.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptotic cell death.[1][3] This document details the molecular mechanisms, quantitative cytotoxicity data, key experimental protocols, and the signaling pathways central to this compound's cytotoxic effects.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules. Its interaction with tubulin is concentration-dependent and disrupts microtubule function through two primary mechanisms:

  • At Low Concentrations: this compound binds to the plus-ends of microtubules, suppressing their dynamic instability. This interference with the normal growth and shortening of microtubules is sufficient to inhibit cell migration.[1][4]

  • At High Concentrations: It promotes the detachment of microtubules from their organizing centers (MTOCs).[1][3] These detached microtubules have unprotected minus-ends and undergo depolymerization, leading to a net loss of the microtubule network.[1]

The disruption of the microtubule network has profound consequences during cell division. The mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes into daughter cells.[5] this compound's interference with microtubule formation and function prevents the assembly of a functional mitotic spindle, causing cells to arrest in the metaphase stage of mitosis.[1][3][6] This metaphase arrest is a hallmark of this compound's cytotoxic activity.

cluster_0 This compound Action cluster_1 Cellular Consequence This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Prevents Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Leads to Arrest Metaphase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Fig. 1: Mechanism of this compound-induced cytotoxicity.

Quantitative Cytotoxicity Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, this value indicates the concentration required to inhibit the proliferation of 50% of a cancer cell population. It is important to note that IC50 values can vary significantly between cell lines and are highly dependent on experimental conditions such as incubation time and the specific assay used.

Cell LineDrugIC50 ValueAssayComments
MCF-7 (Breast)Colchicine4 nMCytotoxicity AssayDocetaxel-resistant MCF-7TXT cells were more sensitive to colchicine than parental cells.[5]
V79 (Hamster Lung)This compound~0.03 µg/mLApoptosis AssayConcentration at which apoptosis was observed.[7]
SF-268 (CNS)This compoundNot specifiedSRB AssayThis compound is a potent mitotic inhibitor.[8]
Various Other Compounds10-50 µMCrystal VioletIllustrates typical IC50 range for cytotoxic compounds in various cancer cell lines.[1]

This compound's Impact on the Cell Cycle

By disrupting the mitotic spindle, this compound potently arrests cells in the M-phase of the cell cycle. This property is widely exploited in research to synchronize cell populations at metaphase, which is particularly useful for karyotyping and studying mitotic events.[2][6]

Prolonged exposure to this compound and the resulting extended metaphase arrest can lead to several cellular fates. Cells may eventually exit mitosis without proper chromosome segregation, a phenomenon known as "mitotic slippage." This can result in the formation of aneuploid or polyploid cells, which are genetically unstable. Ultimately, the sustained mitotic arrest triggers cellular surveillance mechanisms that activate the apoptotic cell death pathway.

G1 G1 S S G1->S G2 G2 S->G2 M M (Metaphase) G2->M M->G1 Normal Division Apoptosis Apoptosis M->Apoptosis Prolonged Arrest This compound This compound This compound->M Induces Arrest

Fig. 2: this compound-induced M-phase (Metaphase) cell cycle arrest.

Induction of Apoptosis: The Intrinsic Pathway

The sustained mitotic arrest induced by this compound is a potent trigger for apoptosis, or programmed cell death. The primary signaling cascade activated is the intrinsic (or mitochondrial) pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

The process unfolds as follows:

  • Apoptotic Signal: Prolonged metaphase arrest serves as a stress signal.

  • Bcl-2 Family Regulation: The balance shifts in favor of pro-apoptotic Bcl-2 family members.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak form pores in the outer mitochondrial membrane.

  • Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

  • Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

cluster_Mito Mitochondrion This compound This compound MitoticArrest Prolonged Mitotic Arrest This compound->MitoticArrest Bax Bax/Bak (Pro-apoptotic) MitoticArrest->Bax Activates Mito Mitochondrion CytC_out Cytochrome c (released) Mito->CytC_out Releases Bax->Mito Forms pores in Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax Inhibits CytC_in Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome CytC_out->Apoptosome Form Apaf1->Apoptosome Form ProCasp9 Pro-Caspase-9 Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates ProCasp9->Casp9 Activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 (Executioner) Apoptosis Apoptosis Casp3->Apoptosis Executes

Fig. 3: Intrinsic apoptosis signaling pathway induced by this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the core assays used to evaluate the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated control wells (vehicle only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.[1] Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals.[1]

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control. Plot the percentage viability against the log of the this compound concentration to determine the IC50 value.

A 1. Seed cells in 96-well plate B 2. Treat with this compound (serial dilutions) A->B C 3. Incubate for desired duration (e.g., 48h) B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 4 hours (formazan formation) D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance (~570 nm) F->G H 8. Calculate % Viability and IC50 G->H

Fig. 4: Experimental workflow for the MTT cytotoxicity assay.
Flow Cytometry for Cell Cycle Analysis

This technique is used to quantify the DNA content of individual cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G1, S, and G2/M).[8]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells to about 50-60% confluency and treat with the desired concentrations of this compound for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge the cell suspension to obtain a cell pellet.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and debris.

  • Data Analysis: Generate a DNA content histogram. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase using cell cycle analysis software.

A 1. Treat cells with this compound B 2. Harvest cells (adherent + floating) A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Wash with PBS C->D E 5. Stain with Propidium Iodide & RNase A D->E F 6. Incubate in the dark E->F G 7. Acquire data on flow cytometer F->G H 8. Analyze DNA content histogram (G1, S, G2/M) G->H

Fig. 5: Experimental workflow for cell cycle analysis by flow cytometry.
Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It relies on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[4][9][10]

Experimental Protocol:

  • Induce Apoptosis: Treat cells with this compound for the desired time to induce apoptosis. Include appropriate negative (untreated) and positive controls.

  • Cell Harvesting: Collect all cells, including those in the supernatant, by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V (e.g., FITC) and PI.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4]

  • Dilution and Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Analysis: Generate a two-color dot plot (Annexin V vs. PI).

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

A 1. Induce apoptosis with this compound B 2. Harvest and wash cells with PBS A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate for 15 min in the dark D->E F 6. Add 1X Binding Buffer E->F G 7. Acquire data on flow cytometer F->G H 8. Analyze dot plot for apoptotic populations G->H

References

Methodological & Application

Demecolcine Concentration for Karyotyping Human Lymphocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of demecolcine in karyotyping human lymphocytes. It is intended to guide researchers, scientists, and professionals in drug development in optimizing metaphase arrest for chromosomal analysis. The information compiled herein is based on established scientific literature and standard laboratory practices.

Introduction

This compound, also known as Colcemid, is a derivative of colchicine that is less toxic and acts as a mitotic inhibitor.[1] Its primary application in cytogenetics is to arrest cells in the metaphase stage of cell division.[1][2] This arrest is crucial for karyotyping, as it allows for the visualization of condensed chromosomes, which can then be analyzed for numerical and structural abnormalities.[2][3] this compound functions by depolymerizing microtubules, which are essential components of the mitotic spindle.[1][4] This disruption prevents the separation of sister chromatids and halts the cell cycle at metaphase, leading to an accumulation of metaphase spreads suitable for analysis.[1][4]

The optimal concentration and exposure time of this compound are critical parameters that can significantly impact the mitotic index and the quality of chromosome preparations. While higher concentrations can effectively arrest cells, they may also lead to overly condensed or "super-contracted" chromosomes, which are unsuitable for high-resolution G-banding analysis.[5] Conversely, insufficient concentrations may result in a low mitotic index. Therefore, careful optimization is necessary to achieve a high yield of well-spread metaphases with chromosomes of appropriate length for detailed cytogenetic analysis.

Data Presentation: this compound Concentration and Incubation Time

The following table summarizes the recommended concentrations of this compound and corresponding incubation times for arresting human lymphocytes in metaphase for karyotyping. These values have been compiled from various standard protocols. It is important to note that optimal conditions may vary slightly between laboratories and cell lines.

This compound (Colcemid) ConcentrationIncubation TimeExpected OutcomeReference(s)
0.1 µg/mL1 - 2 hoursGood yield of well-spread metaphases with elongated chromosomes, suitable for high-resolution banding.[1][6]
0.2 µg/mL1 - 2 hoursIncreased mitotic index, with a good balance between chromosome condensation and length.[1]
0.4 µg/mL30 minutes - 1 hourHigh mitotic index, but a potential for increased chromosome condensation.[7]
0.5 µg/mL15 - 30 minutesVery high mitotic index, often used for rapid screening. Chromosomes may be more condensed.[2][8]
100 ng/mL (0.1 µg/mL)1.5 hoursEffective mitotic arrest for routine karyotyping.[5]

Experimental Protocols

This section provides a detailed protocol for the culture of human peripheral blood lymphocytes and subsequent metaphase arrest using this compound for karyotyping.

Protocol: Human Lymphocyte Culture and Metaphase Arrest

1. Materials and Reagents:

  • Heparinized whole blood

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10-20% Fetal Bovine Serum, L-glutamine, and antibiotics)

  • Phytohemagglutinin (PHA), a mitogen to stimulate lymphocyte division[9]

  • This compound (Colcemid) solution (e.g., 10 µg/mL stock)

  • Hypotonic solution (0.075 M KCl)

  • Fixative (3:1 methanol:glacial acetic acid, freshly prepared and chilled)

  • Sterile culture tubes or flasks

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Microscope slides

  • Staining solution (e.g., Giemsa stain)

2. Procedure:

2.1. Cell Culture Initiation:

  • Aseptically add 0.5 mL of heparinized whole blood to a sterile culture tube containing 5-10 mL of complete culture medium supplemented with PHA.

  • Gently mix the contents and incubate the culture at 37°C in a humidified atmosphere with 5% CO₂ for 68-72 hours.[2] The peak mitotic index is typically observed between 64-72 hours.[9]

2.2. Metaphase Arrest:

  • Approximately 1 to 2 hours before harvesting, add this compound to the culture to a final concentration of 0.1 µg/mL. For example, add 10 µL of a 10 µg/mL stock solution to a 10 mL culture.

  • Gently mix and return the culture to the incubator for the remainder of the incubation period. The incubation time with this compound can be adjusted based on the desired chromosome morphology (see table above for guidance).[10]

2.3. Harvesting:

  • Transfer the cell suspension to a conical centrifuge tube.

  • Centrifuge at 200-300 x g for 8-10 minutes.

  • Carefully aspirate the supernatant, leaving the cell pellet at the bottom.

2.4. Hypotonic Treatment:

  • Gently resuspend the cell pellet in 5-10 mL of pre-warmed (37°C) 0.075 M KCl hypotonic solution.

  • Incubate the cell suspension in a 37°C water bath for 15-20 minutes. This step is critical for swelling the cells and spreading the chromosomes.[2]

2.5. Fixation:

  • Add 1-2 mL of fresh, ice-cold fixative (3:1 methanol:acetic acid) to the cell suspension and mix gently. This will stop the hypotonic action.

  • Centrifuge at 200-300 x g for 8-10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh, ice-cold fixative.

  • Repeat the fixation step (centrifugation and resuspension) two to three more times to ensure the cells are well-fixed and cellular debris is removed.

2.6. Slide Preparation:

  • After the final wash, resuspend the cell pellet in a small volume (0.5-1 mL) of fresh fixative to achieve a slightly turbid suspension.

  • Drop 2-3 drops of the cell suspension onto a clean, pre-chilled microscope slide from a height of about 30-60 cm.

  • Allow the slides to air dry.

2.7. Chromosome Banding and Staining:

  • The prepared slides can now be processed for G-banding or other banding techniques. A common method involves treating the slides with trypsin followed by Giemsa staining.[11]

  • Briefly, treat the slides with a dilute trypsin solution for a few seconds to a minute, rinse, and then stain with Giemsa solution for 5-10 minutes.[11]

  • Rinse the slides with distilled water and allow them to air dry.

  • The slides are now ready for microscopic examination and karyotype analysis.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Demecolcine_Mechanism cluster_Cell Cell cluster_CellCycle Cell Cycle Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Metaphase Metaphase Microtubule->Metaphase Forms Mitotic Spindle Mitotic_Spindle Mitotic Spindle Disruption This compound This compound This compound->Tubulin_Dimers Binds to β-tubulin This compound->Microtubule Inhibits Polymerization Anaphase Anaphase Metaphase->Anaphase Progression Mitotic_Spindle->Metaphase Arrest Karyotyping_Workflow cluster_0 Cell Culture & Mitotic Arrest cluster_1 Cell Harvesting & Preparation cluster_2 Slide Preparation & Analysis Blood_Sample 1. Blood Sample Collection (Heparinized) Culture_Setup 2. Lymphocyte Culture with PHA (68-72 hours) Blood_Sample->Culture_Setup Demecolcine_Treatment 3. Add this compound (0.1 µg/mL) (1-2 hours) Culture_Setup->Demecolcine_Treatment Harvesting 4. Cell Harvesting (Centrifugation) Demecolcine_Treatment->Harvesting Hypotonic_Treatment 5. Hypotonic Treatment (0.075 M KCl) Harvesting->Hypotonic_Treatment Fixation 6. Fixation (3:1 Methanol:Acetic Acid) Hypotonic_Treatment->Fixation Slide_Preparation 7. Slide Preparation (Dropping & Air Drying) Fixation->Slide_Preparation Banding_Staining 8. G-Banding & Staining (Trypsin & Giemsa) Slide_Preparation->Banding_Staining Karyotyping 9. Karyotype Analysis (Microscopy) Banding_Staining->Karyotyping

References

Application Notes and Protocols: Demecolcine for Mitotic Arrest in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecolcine, also known as Colcemid, is a chemical analog of colchicine that is widely used in cell biology to induce mitotic arrest.[1][2] By disrupting microtubule polymerization, this compound effectively inhibits the formation of the mitotic spindle, leading to the accumulation of cells in metaphase.[3] This property makes it an invaluable tool for a variety of applications, including karyotyping, cell synchronization for cell cycle studies, and as a component in cancer therapy research to sensitize cells to radiation.[4] These application notes provide detailed protocols for the use of this compound in cell culture to achieve mitotic arrest, methods for its assessment, and an overview of the underlying signaling pathways.

Mechanism of Action

This compound functions as a microtubule-depolymerizing agent. It binds to tubulin, the protein subunit of microtubules, preventing their polymerization and leading to the disassembly of existing microtubules.[5][6] The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[7][8][9] The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[7][10] This inhibition prevents the degradation of Cyclin B1 and Securin, leading to sustained Cyclin-Dependent Kinase 1 (Cdk1) activity and preventing the onset of anaphase, thus arresting the cells in mitosis.[3][11][12] Prolonged mitotic arrest can ultimately lead to cell death through apoptosis.[1][13]

Data Presentation

The effectiveness of this compound in inducing mitotic arrest is dependent on the cell type, concentration, and duration of exposure. The following tables summarize the typical working concentrations and observed effects of this compound in various cell lines.

Cell TypeThis compound Concentration (µg/mL)Incubation TimeOutcomeReference
V79 cells0.03Not specifiedInduction of apoptosis[1]
V79 cells0.1Not specifiedHyperploidy after M phase arrest[1]
Porcine Oocytes0.1 - 0.460 minutes>70% with membrane protrusion containing condensed chromosomes[14]
Porcine Oocytes0.430 minutes>70% with membrane protrusion containing condensed chromosomes[14]
Bovine Oocytes (Metaphase I)0.05Not specified15.2% enucleation rate[15]
Bovine Oocytes (Metaphase II)0.05Not specified55.1% protrusion formation rate[15]
Bone Marrow CellsLower concentrations (e.g., <0.4)Not specifiedIncreased mitotic index and chromosome length[5]

Table 1: Effective Concentrations of this compound for Mitotic Arrest and Other Cellular Effects.

MethodPurposeKey Reagents/StainsExpected Observation
MicroscopyVisualization of condensed chromosomes and mitotic figures.DAPI, Giemsa StainIncreased percentage of cells with condensed, well-spread chromosomes.
ImmunofluorescenceVisualization of microtubule disruption and spindle formation.Anti-α-tubulin antibody, DAPIDisrupted or absent mitotic spindles in treated cells compared to control.
Flow CytometryQuantification of cells in the G2/M phase of the cell cycle.Propidium Iodide (PI)Increase in the G2/M peak in the cell cycle histogram.
Flow CytometrySpecific identification of mitotic cells.Anti-phospho-Histone H3 (Ser10) antibody, PIIncreased population of cells positive for phospho-Histone H3.

Table 2: Methods for Assessing Mitotic Arrest Induced by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Aseptically reconstitute lyophilized this compound powder in sterile Phosphate Buffered Saline (PBS) or cell culture medium to a stock concentration of 10 µg/mL.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one month), the solution can be kept at 4°C, protected from light.[5]

Protocol 2: Induction of Mitotic Arrest in Adherent and Suspension Cell Cultures
  • Cell Seeding: Seed the cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically ranging from 0.1 to 0.5 µg/mL). The optimal concentration and incubation time should be determined empirically for each cell line and experimental purpose.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a period ranging from 30 minutes to 6 hours. The duration of incubation will influence the percentage of cells arrested in mitosis.[5][14]

  • Cell Harvesting:

    • Adherent Cells: Following incubation, gently detach the mitotic cells, which tend to round up and detach from the culture surface, by mitotic shake-off (gently tapping the culture vessel). Alternatively, use a cell scraper or a gentle enzymatic dissociation method like TrypLE™ Express.

    • Suspension Cells: Collect the cells directly by centrifugation.

Protocol 3: Metaphase Spread for Karyotyping

This protocol is designed to prepare chromosomes from mitotically arrested cells for visualization and analysis.

  • Mitotic Arrest: Treat the cells with this compound as described in Protocol 2 to enrich for metaphase cells.

  • Cell Harvesting: Collect the cells by centrifugation at 200 x g for 5-10 minutes.

  • Hypotonic Treatment: Resuspend the cell pellet gently in a pre-warmed (37°C) hypotonic solution (e.g., 75 mM KCl). Incubate for 15-20 minutes at 37°C. This step swells the cells, allowing for better spreading of the chromosomes.

  • Fixation: Add freshly prepared, ice-cold fixative (3:1 methanol:acetic acid) dropwise to the cell suspension while gently vortexing. Incubate at room temperature for at least 30 minutes or overnight at -20°C.

  • Washing: Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh fixative. Repeat this washing step 2-3 times to remove debris and cytoplasm.

  • Slide Preparation: Drop the final cell suspension onto clean, pre-chilled glass microscope slides from a height of about 30 cm. The evaporation of the fixative will spread the chromosomes.

  • Staining: Once the slides are dry, they can be stained with a suitable chromosome stain such as Giemsa or DAPI for visualization under a microscope.

Protocol 4: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effect of this compound on the microtubule network.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate time. Include an untreated control.

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16][17]

  • Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[18]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS) for 30-60 minutes.[16]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle.[19][20][21]

  • Cell Treatment and Harvesting: Treat cells with this compound as described in Protocol 2. Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases. An increase in the G2/M peak indicates mitotic arrest.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment of Mitotic Arrest cluster_analysis Analysis start Start prep_cells Prepare Cell Culture (Logarithmic Growth Phase) start->prep_cells prep_this compound Prepare this compound Stock Solution start->prep_this compound add_this compound Add this compound to Culture (0.1 - 0.5 µg/mL) prep_cells->add_this compound prep_this compound->add_this compound incubate Incubate (30 min - 6 hours) add_this compound->incubate harvest Harvest Cells incubate->harvest assessment_choice Choose Assessment Method harvest->assessment_choice metaphase_spread Metaphase Spread assessment_choice->metaphase_spread Chromosome Analysis immunofluorescence Immunofluorescence assessment_choice->immunofluorescence Microtubule Visualization flow_cytometry Flow Cytometry assessment_choice->flow_cytometry Quantitative Analysis karyotyping Karyotyping metaphase_spread->karyotyping microscopy Microscopy (Microtubule Visualization) immunofluorescence->microscopy cell_cycle_analysis Cell Cycle Profile flow_cytometry->cell_cycle_analysis

Caption: Experimental workflow for inducing and assessing mitotic arrest using this compound.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_outcome Cellular Outcome This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits spindle Mitotic Spindle Disruption microtubule->spindle Prevents formation of sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac Activates apc APC/C Inhibition sac->apc Inhibits cyclinB Cyclin B1 Stabilization apc->cyclinB Prevents degradation of cdk1 Sustained Cdk1 Activity cyclinB->cdk1 Maintains arrest Mitotic Arrest (Metaphase) cdk1->arrest Leads to apoptosis Apoptosis (Prolonged Arrest) arrest->apoptosis Can lead to

Caption: Signaling pathway of this compound-induced mitotic arrest.

References

Demecolcine: Application Notes and Protocols for Animal Cloning and Enucleation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecolcine, a microtubule-depolymerizing agent, has emerged as a valuable tool in the field of animal cloning, offering a chemically assisted alternative to traditional mechanical enucleation of oocytes.[1] This application note provides detailed protocols and quantitative data on the use of this compound for efficient oocyte enucleation, a critical step in somatic cell nuclear transfer (SCNT). By inducing the formation of a cytoplasmic protrusion containing the metaphase plate, this compound facilitates the removal of the oocyte's genetic material with minimal damage to the cytoplasm, potentially enhancing the developmental competence of cloned embryos.[2][3]

Mechanism of Action

This compound functions by binding to tubulin dimers, preventing their polymerization into microtubules.[4] This disruption of microtubule dynamics leads to the disassembly of the meiotic spindle within the oocyte.[4][5] The resulting imbalance between microtubule and microfilament interactions is believed to drive the formation of a membrane protrusion containing the condensed maternal chromosomes.[5][6] Studies have shown that this compound treatment can lead to an increase in Maturation Promoting Factor (MPF) activity, which may contribute to maintaining the viability of the enucleated oocyte.[3][7]

Demecolcine_Mechanism This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Meiotic Spindle Microtubules Tubulin->Microtubules Polymerization (Inhibited) Depolymerization Depolymerization Microtubules->Depolymerization Induces Cytoskeletal_Imbalance Cytoskeletal Imbalance Depolymerization->Cytoskeletal_Imbalance Protrusion Membrane Protrusion with Chromosomes Cytoskeletal_Imbalance->Protrusion Enucleation Facilitated Enucleation Protrusion->Enucleation

Figure 1: Simplified mechanism of this compound-induced oocyte protrusion for enucleation.

Quantitative Data Summary

The efficiency of this compound-assisted enucleation is influenced by factors such as species, oocyte quality, this compound concentration, and treatment duration. The following tables summarize key quantitative data from various studies.

Table 1: this compound Concentration and Treatment Duration on Protrusion/Enucleation Rate

Animal ModelThis compound ConcentrationTreatment DurationProtrusion/Enucleation Rate (%)Reference
Bovine 0.05 µg/mL2 hours55.1 (Protrusion)[8][9]
0.5 µg/mL2 hours61.9 (Protrusion)[10]
Goat 0.8 ng/mL30 minutes>90 (Protrusion)[11]
Porcine 0.4 µg/mL1 hourHigh proportion (Protrusion)[3]
Sheep 0.04 µg/mL2 hoursNot specified[12]
Mouse (CF-1) 0.4 µg/mL30-135 minutes (post-activation)Up to ~80 (Enucleation)[4][13]
Mouse (B6D2F1) 0.4 µg/mL30-135 minutes (post-activation)Lower than CF-1[4][13]

Table 2: Developmental Competence of Cloned Embryos from this compound-Assisted Enucleation

Animal ModelEnucleation MethodCleavage Rate (%)Blastocyst Rate (%)Live BirthsReference
Bovine This compound-assisted84.527.61 calf from 4 blastocysts[7][8]
Goat This compound-assisted vs. Blind AspirationSignificantly higherSignificantly higherNot determined[11]
Porcine This compound-assisted vs. MechanicalNot specifiedNot specified5 sows pregnant (83.3%), 4 gave birth[3]
MechanicalNot specifiedNot specified3 sows pregnant (75.0%), 1 gave birth[3]
Sheep This compound-assisted vs. HO/UV3817Not specified[12]
Straight Enucleation6130Not specified[12]

Experimental Protocols

The following are generalized protocols for this compound-assisted enucleation based on published literature. Researchers should optimize these protocols for their specific experimental conditions and animal models.

Protocol 1: this compound-Assisted Enucleation of Bovine Oocytes

Materials:

  • In vitro matured (IVM) bovine oocytes (Metaphase II stage)

  • This compound stock solution

  • Oocyte maturation medium (e.g., TCM-199)

  • Handling medium (e.g., HEPES-buffered TCM-199)

  • Cytochalasin B (optional, for enucleation step)

  • Micromanipulation setup with holding and enucleation pipettes

Procedure:

  • Collect in vitro matured oocytes (approximately 22 hours post-maturation).[12]

  • Prepare the this compound working solution by diluting the stock solution in maturation medium to a final concentration of 0.05 - 0.5 µg/mL.[8][10]

  • Incubate the oocytes in the this compound-containing medium for 30 minutes to 2 hours at 38.5°C in a humidified atmosphere of 5% CO2.[7][10]

  • After incubation, wash the oocytes in handling medium.

  • Observe the oocytes under a microscope for the formation of a distinct cytoplasmic protrusion. The maternal chromosomes are typically located within this protrusion.[10]

  • For enucleation, transfer the oocytes with protrusions to a drop of handling medium, which may be supplemented with cytochalasin B (e.g., 7.5 µg/mL) to increase plasma membrane flexibility.[12] However, enucleation in a cytochalasin B-free medium has also been shown to be effective.[5]

  • Using a holding pipette to secure the oocyte, aspirate the cytoplasmic protrusion containing the chromosomes with an enucleation pipette.

  • Confirm successful enucleation by staining the aspirated cytoplasm with a DNA-specific fluorescent dye (e.g., Hoechst 33342) and observing under UV light.[10][12]

Bovine_Enucleation_Workflow Start Start: IVM MII Oocytes Demecolcine_Incubation Incubate with this compound (0.05-0.5 µg/mL, 0.5-2h) Start->Demecolcine_Incubation Protrusion_Formation Observe Protrusion Formation Demecolcine_Incubation->Protrusion_Formation Enucleation_Step Aspirate Protrusion (with or without Cytochalasin B) Protrusion_Formation->Enucleation_Step Confirmation Confirm Enucleation (Hoechst) Enucleation_Step->Confirmation End Enucleated Oocyte (Cytoplast) Confirmation->End

Figure 2: Experimental workflow for bovine oocyte enucleation using this compound.
Protocol 2: this compound-Induced Enucleation of Activated Mouse Oocytes

This protocol is distinct as it involves oocyte activation prior to this compound treatment.

Materials:

  • Metaphase II (MII) oocytes from mouse strains (e.g., CF-1, B6D2F1)

  • Ethanol for activation

  • Culture medium (e.g., KSOM)

  • This compound

  • Fixation and staining reagents for microscopy

Procedure:

  • Collect MII oocytes from superovulated female mice.[4]

  • Activate the oocytes using a brief exposure to ethanol. The removal of oocytes from ethanol is considered time 0 post-activation (p.a.).[4][14]

  • Immediately or shortly after activation (e.g., 0, 5, or 10 minutes p.a.), transfer the oocytes to a culture medium containing this compound (e.g., 0.4 µg/mL).[4][14] Early exposure post-activation generally results in higher enucleation rates.[15]

  • Culture the oocytes in the this compound-containing medium for a continuous period of 30 to 135 minutes.[4][14]

  • During this incubation, this compound disrupts the segregation of chromosomes and the completion of second polar body (PB) extrusion, leading to the formation of a single pronucleus containing the donor chromosomes after SCNT.[15]

  • The efficiency of enucleation can be assessed by fixing the oocytes at different time points and staining for DNA and microtubules to observe chromosome segregation and spindle dynamics.[4][13]

Concluding Remarks

This compound-assisted enucleation presents a simplified and less invasive alternative to traditional micromanipulation for producing cytoplasts for animal cloning.[10][12] The protocols and data presented here provide a comprehensive resource for researchers looking to implement this technique. Optimization of parameters such as drug concentration and treatment timing is crucial for achieving high efficiency and producing developmentally competent cloned embryos. Further investigation into the long-term effects of this compound on embryonic and fetal development is warranted to continue refining this promising technology.

References

Demecolcine Treatment of Adherent Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecolcine, also known as Colcemid, is a chemical analogue of colchicine that is less toxic.[1] It is a microtubule-depolymerizing agent widely used in cell biology research to synchronize cells in the metaphase of mitosis.[2] By disrupting microtubule dynamics, this compound inhibits the formation of the mitotic spindle, leading to the arrest of cells in metaphase.[2][3] This property makes it an invaluable tool for various applications, including karyotyping, cell cycle studies, and the enrichment of mitotic cell populations for subsequent experiments. This document provides a detailed guide for the treatment of adherent cells with this compound, including comprehensive protocols and data presentation.

Mechanism of Action

This compound exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules and leads to the disassembly of existing microtubules.[2][3] The disruption of the microtubule network has profound effects on cellular processes, most notably interfering with the formation and function of the mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle at metaphase until all chromosomes are properly attached to the spindle. Prolonged activation of the SAC due to this compound treatment results in a population of cells arrested in metaphase.

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times for this compound Treatment of Adherent Cells
Cell LineConcentration Range (µg/mL)Typical Incubation TimeApplicationReference(s)
HeLa0.05 - 0.54 - 24 hoursMitotic Arrest, Cell Synchronization[4][5]
CHO0.05 - 0.54 - 16 hoursMitotic Arrest, Cell Synchronization[6]
Various Cancer Cell Lines0.1 - 0.530 minutes - 4 hoursMetaphase Spread for Karyotyping[2]
Human Lymphocytes0.1 - 0.5Not specifiedMitotic Index Measurement[7]
Mouse Embryos0.124 hoursCell Cycle Arrest at G2/MN/A

Note: The optimal concentration and incubation time are cell-line dependent and should be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Reconstitute lyophilized this compound powder in a sterile solvent such as DMSO or a balanced salt solution to create a stock solution.[8][9] A common stock concentration is 10 mg/mL in DMSO or 1 mg/mL in sterile balanced salt solution.[8][9]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8] Stock solutions in a balanced salt solution can be stored at 2-8°C for up to 4 weeks.[2]

Protocol 2: General Procedure for this compound Treatment of Adherent Cells for Mitotic Arrest
  • Cell Seeding: Plate adherent cells on a suitable culture vessel (e.g., T-flask, petri dish, or multi-well plate) and allow them to attach and grow to the desired confluency (typically 50-70%).

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final working concentration.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period. The incubation time will vary depending on the cell line and the desired outcome.

  • Harvesting Mitotic Cells (Mitotic Shake-off):

    • Following incubation, mitotic cells, which round up and become less adherent, can be selectively harvested.[10][11][12]

    • Gently tap the side of the culture vessel or use a gentle stream of pre-warmed medium to dislodge the loosely attached mitotic cells.[10]

    • Collect the medium containing the detached mitotic cells.

    • For a higher yield, the remaining adherent cells can be washed with fresh pre-warmed medium, and the collection step can be repeated.[10]

  • Downstream Analysis: The harvested mitotic cells can be used for various downstream applications such as cell cycle analysis, protein expression studies, or karyotyping.

Protocol 3: Assessment of Mitotic Index by Flow Cytometry
  • Cell Fixation:

    • Harvest both the detached (mitotic) and adherent (trypsinized) cells.

    • Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Immunostaining for Phospho-Histone H3:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Permeabilize the cells with a buffer containing Triton X-100 (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for 30 minutes.

    • Incubate the cells with a primary antibody against phosphorylated histone H3 (Ser10), a specific marker for mitotic cells, for 1 hour at room temperature or overnight at 4°C.[7][13]

    • Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • DNA Staining:

    • Wash the cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA dye such as propidium iodide (PI) or DAPI, along with RNase A to prevent staining of RNA.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Gate on the cell population based on forward and side scatter.

    • The mitotic index can be determined by quantifying the percentage of cells that are positive for the phospho-histone H3 antibody and have a 4N DNA content.[13]

Protocol 4: Immunofluorescence Staining of Microtubules
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described in Protocol 2.

  • Fixation:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with a suitable fixative. For microtubule staining, ice-cold methanol fixation for 5-10 minutes at -20°C is often recommended.[14] Alternatively, a paraformaldehyde-based fixation can be used.

  • Permeabilization: If using a paraformaldehyde fixative, permeabilize the cells with a detergent such as Triton X-100 (0.1-0.5% in PBS) for 10-15 minutes.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes.

  • Antibody Staining:

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with a DNA dye like DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope. Untreated cells will show a well-organized microtubule network, while this compound-treated cells will exhibit diffuse tubulin staining, indicating microtubule depolymerization.

Protocol 5: Cell Viability Assessment (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations. Include untreated control wells.

  • MTT Reagent Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the untreated control wells.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_harvest Harvesting & Analysis start Seed Adherent Cells in Culture Vessel growth Allow Cells to Reach 50-70% Confluency start->growth prep_media Prepare this compound Working Solution in Media growth->prep_media treat Incubate Cells with this compound prep_media->treat shake_off Mitotic Shake-off treat->shake_off analysis Downstream Analysis (Flow Cytometry, IF, etc.) shake_off->analysis Signaling_Pathway This compound This compound Microtubule Microtubule Depolymerization This compound->Microtubule inhibits SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC JNK_pathway JNK/AP-1 Pathway Activation Microtubule->JNK_pathway NFkB_pathway NF-κB Signaling Microtubule->NFkB_pathway Metaphase_Arrest Metaphase Arrest SAC->Metaphase_Arrest p53_pathway p53/p21 Pathway Activation Metaphase_Arrest->p53_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis NFkB_pathway->Apoptosis p53_pathway->Apoptosis

References

Preparing Demecolcine Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecolcine, also known as Colcemid™, is an alkaloid closely related to colchicine but is significantly less toxic.[1][2][3] It is a potent cell-synchronizing agent widely used in cell biology and cytogenetics research.[4][5] this compound functions as a microtubule-depolymerizing agent, disrupting the formation of the mitotic spindle.[1][2][3] This action arrests cells in the metaphase stage of the cell cycle, making it an invaluable tool for karyotyping, chromosome analysis, and studies of mitosis.[2][5] Proper preparation and quality control of this compound stock solutions are critical for achieving reproducible and reliable experimental outcomes.

Mechanism of Action

This compound exerts its biological effects by interfering with microtubule dynamics. At low concentrations, it binds to the plus ends of microtubules and suppresses their dynamic instability.[1] At higher concentrations, it promotes the detachment of microtubules from the microtubule-organizing center (MTOC), leading to their depolymerization.[1] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, thereby halting the cell cycle at metaphase.[1][2]

Diagram: Mechanism of Action of this compound

G cluster_0 Cellular Environment This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to MT Microtubule This compound->MT Induces Depolymerization Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Formation Metaphase Metaphase Arrest Spindle->Metaphase Required for mitotic progression

Caption: this compound's mechanism leading to metaphase arrest.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Colcemid™, N-Deacetyl-N-methylcolchicine[2][6]
Molecular Formula C₂₁H₂₅NO₅[2][6]
Molecular Weight 371.4 g/mol [6]
Appearance Crystalline solid[6]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO ~25 mg/mLMay require gentle warming and sonication. Use fresh, anhydrous DMSO for best results.[6][7]
Ethanol ~30 mg/mLPurge with inert gas.[6]
Water / PBS (pH 7.2) ~5 mg/mLAqueous solutions are not recommended for long-term storage.[6][7]

Table 3: Recommended Concentrations and Storage

ParameterRecommendationNotesReference
Stock Solution Conc. 1-10 mg/mLDepends on solvent and experimental needs.[4][7]
Working Concentration 0.1 - 0.5 µg/mLCell-type dependent; optimization is recommended.[2]
Storage (Powder) -20°CProtect from light and moisture. Stable for ≥ 4 years.[6]
Storage (Stock in DMSO) -20°C or -80°CAliquot to avoid freeze-thaw cycles. Stable for 1-6 months.[7]
Storage (Aqueous Solution) 2-8°CShort-term only (up to 4 weeks); not recommended for more than one day.[2][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be further diluted to working concentrations.

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[8]

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-handling and Safety: this compound is mutagenic, tumorigenic, and teratogenic.[2][3] Handle with extreme care in a designated area, such as a chemical fume hood or biosafety cabinet. Always wear appropriate PPE.

  • Weighing this compound: In a fume hood, carefully weigh 10 mg of this compound powder and place it into a sterile conical tube.

  • Solubilization:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.[7]

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.

    • If the solid does not dissolve completely, gentle warming in a 37°C water bath or brief sonication may be required.[9] Visually inspect to ensure no particulates remain.

  • Sterilization (Optional but Recommended): Although DMSO is a harsh solvent, for critical applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the 10 mg/mL stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can damage the biological activity of this compound.[2]

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[7]

Diagram: Experimental Workflow for Stock Solution Preparationdot

G start Start weigh 1. Weigh 10 mg This compound Powder start->weigh add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve check_sol Visual Check: Fully Dissolved? dissolve->check_sol check_sol->dissolve No filter 4. Sterile Filter (0.22 µm) check_sol->filter Yes aliquot 5. Aliquot into Single-Use Tubes filter->aliquot storage 6. Store at -20°C Protected from Light aliquot->storage end End storage->end

References

Application Notes and Protocols: Utilizing Demecolcine for the Enrichment of Mitotic Cell Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Demecolcine to enrich cell populations in the mitotic phase for various downstream applications. Detailed protocols, quantitative data, and visual diagrams are included to facilitate experimental design and execution.

Introduction

This compound, also known as Colcemid, is a chemical analogue of colchicine that is less toxic and acts as a potent mitotic inhibitor.[1] Its primary mechanism of action involves the depolymerization of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1][2] By disrupting spindle formation, this compound arrests cells in the metaphase stage of mitosis, leading to an accumulation of mitotic cells within a population.[1][3] This enrichment is highly valuable for a range of research applications, including karyotyping, cell cycle analysis, and the study of mitotic-specific cellular events.

Mechanism of Action

This compound functions by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of existing microtubules and the inhibition of new microtubule formation.[1][4] The disruption of the mitotic spindle activates the spindle assembly checkpoint, which halts the cell cycle at metaphase until all chromosomes are properly attached to the spindle. As this compound prevents the formation of a functional spindle, the checkpoint remains activated, and cells are arrested in metaphase.

G cluster_cell Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules (Polymerized) Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Spindle Mitotic Spindle Microtubules->Spindle This compound This compound This compound->Tubulin_Dimers Binds to This compound->Microtubules Induces Depolymerization Metaphase_Arrest Metaphase Arrest Spindle->Metaphase_Arrest Disruption leads to

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental Protocols

General Protocol for Mitotic Arrest in Cell Culture

This protocol provides a general guideline for enriching mitotic cells in adherent or suspension cultures. Optimal conditions, particularly this compound concentration and incubation time, should be empirically determined for each cell line.

Materials:

  • This compound stock solution (e.g., 10 µg/mL in sterile balanced salt solution or water)[3]

  • Complete cell culture medium

  • Cultured cells

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Add this compound to the culture medium to achieve the desired final concentration. Gently swirl the plate or flask to ensure even distribution.

  • Incubation: Incubate the cells at 37°C for the desired period. Incubation times can range from a few hours to overnight, depending on the cell type and the desired level of enrichment.[3]

  • Harvesting Mitotic Cells:

    • Adherent Cells: Mitotic cells tend to round up and detach from the culture surface. These can be collected by gently shaking the flask or plate and collecting the medium ("mitotic shake-off").

    • Suspension Cells: Cells can be harvested directly by centrifugation.

  • Washing: Wash the harvested cells with fresh, pre-warmed medium or a suitable buffer to remove the this compound.[3]

  • Downstream Analysis: The enriched mitotic cell population is now ready for downstream applications.

Specific Examples and Quantitative Data

The optimal concentration and incubation time for this compound treatment are cell-type dependent. The following table summarizes conditions reported in the literature for various cell types.

Cell TypeThis compound ConcentrationIncubation TimeOutcomeReference
White Blood Cells0.4 µg/mL4-6 hoursMetaphase arrest for karyotyping[3]
Mouse Four-Cell Embryos0.1 µg/mL24 hoursArrest at the four-cell stage[5]
Bovine Oocytes (Metaphase I)0.05 µg/mL0.5 hours15.2% enucleation rate[6][7]
Bovine Oocytes (Metaphase II)0.05 µg/mL0.5 hours55.1% protrusion formation[6][7]
HeLa and CHO Cells0.05 - 0.5 µg/mLNot specifiedInhibition of cell growth[1]
Human Bone Marrow CellsLower concentrations (below 0.4 µg/mL)Not specifiedIncreased mitotic index and chromosome length[8]
PtK2 Cells≥ 0.1 µg/mL6 hoursElongation of centriole-associated rootlets[2]

Downstream Applications

Enrichment of mitotic cells using this compound is a crucial preparatory step for a variety of experimental techniques:

  • Karyotyping and Chromosome Analysis: Arresting cells in metaphase allows for the visualization and analysis of condensed chromosomes, which is fundamental for cytogenetic studies.[1][3]

  • Cell Cycle Synchronization: this compound treatment can be used to synchronize cell populations at the G2/M transition. Upon removal of the drug, the cells will proceed through mitosis in a semi-synchronous manner, allowing for the study of cell cycle progression.

  • Biochemical Assays: The enriched population of mitotic cells provides sufficient material for biochemical analyses of proteins and pathways that are specifically active during mitosis.

  • High-Content Imaging and Microscopy: Studying the localization and dynamics of proteins during mitosis is facilitated by having a high percentage of cells in the desired cell cycle stage.

  • Drug Discovery: Screening for compounds that affect mitotic progression often relies on assays that utilize cells arrested in mitosis.

Experimental Workflow for Mitotic Cell Enrichment and Analysis

G cluster_analysis Examples of Downstream Analysis Start Start with Asynchronous Cell Population Treat Treat with this compound (Optimize Concentration & Time) Start->Treat Harvest Harvest Mitotic Cells (e.g., Mitotic Shake-off) Treat->Harvest Wash Wash to Remove this compound Harvest->Wash Analyze Downstream Applications Wash->Analyze Karyotyping Karyotyping Analyze->Karyotyping Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Analyze->Flow_Cytometry Western_Blot Western Blot (Mitotic Proteins) Analyze->Western_Blot Microscopy Immunofluorescence Microscopy Analyze->Microscopy

Caption: General workflow for mitotic cell enrichment.

Quantification of Mitotic Index

To assess the efficiency of this compound treatment, it is essential to determine the mitotic index, which is the percentage of cells in a population that are undergoing mitosis.

Methods for Quantifying Mitotic Index:

  • Microscopy:

    • Phase Contrast: Mitotic cells can be identified by their rounded morphology.

    • DNA Staining: Staining with DNA dyes like DAPI or Hoechst allows for the visualization of condensed chromosomes, a hallmark of mitosis.

    • Immunofluorescence: Using antibodies against mitosis-specific markers, such as phosphorylated histone H3 (pH3), provides a more accurate method for identifying mitotic cells.[9][10][11]

  • Flow Cytometry:

    • This high-throughput method can be used to quantify the mitotic population by staining for DNA content and a mitotic marker like pH3.[9]

Troubleshooting

  • Low Mitotic Index:

    • Suboptimal this compound Concentration: Titrate the this compound concentration to find the optimal level for your cell line.

    • Incorrect Incubation Time: Optimize the incubation time; shorter or longer times may be necessary depending on the cell cycle length.

    • Low Cell Proliferation Rate: Ensure cells are in the logarithmic growth phase before treatment.

  • High Cell Death:

    • This compound Toxicity: High concentrations or prolonged exposure to this compound can be toxic. Reduce the concentration or incubation time.

    • Mitotic Catastrophe: Prolonged arrest in mitosis can lead to apoptosis.

Conclusion

This compound is a valuable tool for enriching cell populations in the mitotic phase. By carefully optimizing the experimental conditions, researchers can obtain a high yield of mitotic cells for a wide array of downstream applications. The protocols and data presented in these application notes serve as a starting point for developing and implementing robust methods for mitotic cell enrichment in your own research.

References

Application Notes and Protocols for Live-Cell Imaging of Demecolcine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demecolcine, also known as Colcemid, is a microtubule-depolymerizing agent closely related to colchicine, but with lower toxicity. It functions by binding to tubulin, the fundamental protein subunit of microtubules, thereby inhibiting their polymerization and disrupting microtubule dynamics.[1] This disruption leads to the arrest of cells in the metaphase stage of mitosis, a characteristic that has made this compound a valuable tool in cell biology research, particularly for cell synchronization, karyotyping, and studying the spindle assembly checkpoint (SAC).[1] Live-cell imaging of this compound-treated cells offers a dynamic perspective on its effects, allowing for the real-time visualization of microtubule depolymerization, mitotic arrest, and subsequent cellular fates. These application notes provide detailed protocols for live-cell imaging of cells treated with this compound, quantitative data on its effects, and visualizations of the experimental workflow and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by interfering with the dynamic instability of microtubules. At low concentrations, it binds to the plus-ends of microtubules, suppressing their dynamics.[1] At higher concentrations, it promotes the detachment of microtubules from the microtubule-organizing center (MTOC), leading to their depolymerization.[1] This disruption of the microtubule network has profound consequences for cellular processes that rely on a functional cytoskeleton, most notably mitosis. The inability to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules. This results in a prolonged arrest of the cell in metaphase.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on various cell types. These values are compiled from multiple studies and can serve as a starting point for experimental design. It is important to note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.

Cell LineThis compound Concentration (µg/mL)Incubation TimeObserved EffectReference
Bovine Oocytes (Metaphase I)0.050.5 hours58.9% of oocytes showed complete microtubule depletion.[2]
Bovine Oocytes (Metaphase II)0.050.5 hours21.8% of oocytes showed complete microtubule depletion.[2]
Bovine Oocytes (Metaphase II)0.05Not Specified55.1% of oocytes showed membrane protrusion formation.[2]
Porcine Oocytes (Metaphase II)0.1 - 0.460 minutes>70% of oocytes exhibited a membrane protrusion with condensed chromosomes.[3]
Porcine Oocytes (Metaphase II)0.430 minutes>70% of oocytes exhibited a membrane protrusion with condensed chromosomes.[3]
Human Bone Marrow Cells< 0.4OvernightIncreased mitotic index and chromosome length.[4]
V79 Cells0.03Not SpecifiedInduction of apoptosis.
V79 Cells0.1Not SpecifiedCells became hyperploid after a delay in M phase.
ParameterConditionValueReference
IC50 for Tubulin Polymerization Inhibitionin vitro2.4 µM
Mitotic ArrestHeLa Cells treated with ColcemidCells can remain arrested for up to 5-6 hours before failing to recover.
Microtubule Depolymerization Half-timeHuman Monocytes treated with 10 µg/mL Nocodazole (similar microtubule depolymerizer)~40 seconds for loss of total microtubule polymer.[5]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Depolymerization

This protocol describes how to visualize the real-time depolymerization of microtubules in living cells upon treatment with this compound.

Materials:

  • HeLa or U2OS cells

  • Glass-bottom imaging dishes

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Tubulin fluorescent probe (e.g., SiR-Tubulin or CellLight™ Tubulin-GFP)

  • This compound stock solution (10 mg/mL in DMSO)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: 24-48 hours prior to imaging, seed HeLa or U2OS cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Labeling Microtubules:

    • For SiR-Tubulin: Add SiR-Tubulin to the culture medium at a final concentration of 100-500 nM and incubate for 1-2 hours at 37°C.

    • For CellLight™ Tubulin-GFP: Transduce the cells with the CellLight™ reagent according to the manufacturer's protocol at least 24 hours before imaging.

  • Microscope Setup:

    • Turn on the live-cell imaging system and allow it to equilibrate to 37°C and 5% CO2.

    • Place the imaging dish on the microscope stage.

    • Select the appropriate filter sets for the chosen fluorescent probe.

  • Image Acquisition (Pre-treatment):

    • Locate a field of view with healthy, well-spread cells displaying a clear microtubule network.

    • Acquire a series of baseline images (e.g., one frame every 30 seconds for 5-10 minutes) to capture normal microtubule dynamics.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration range of 0.1 - 1.0 µg/mL is a good starting point.

    • Carefully add the this compound-containing medium to the imaging dish.

  • Image Acquisition (Post-treatment):

    • Immediately start acquiring time-lapse images. To capture the rapid depolymerization, use a high frame rate (e.g., one frame every 5-10 seconds) for the first 10-15 minutes.

    • After the initial rapid phase, the frame rate can be reduced (e.g., one frame every 1-2 minutes) to observe the long-term effects.

  • Data Analysis:

    • Analyze the time-lapse series to observe the disassembly of the microtubule network.

    • Quantify the rate of microtubule depolymerization by measuring the change in length of individual microtubules over time using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Live-Cell Imaging of Mitotic Arrest

This protocol details the visualization of this compound-induced metaphase arrest using a fluorescent histone marker.

Materials:

  • HeLa or U2OS cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP or H2B-mCherry)

  • Glass-bottom imaging dishes

  • Live-cell imaging medium

  • This compound stock solution (10 mg/mL in DMSO)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the histone-labeled cells onto glass-bottom imaging dishes 24-48 hours before the experiment to achieve 50-70% confluency.

  • Microscope Setup: Equilibrate the live-cell imaging system to 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 0.1 - 0.5 µg/mL is typically sufficient to induce mitotic arrest.

    • Replace the culture medium in the imaging dish with the this compound-containing medium.

    • Incubate the cells for 2-4 hours at 37°C prior to imaging to allow for the accumulation of cells in mitosis.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • Locate multiple fields of view containing cells in various stages of mitosis.

    • Acquire time-lapse images at a frame rate of one frame every 5-15 minutes for several hours (e.g., 12-24 hours) to monitor the fate of the arrested cells.

  • Data Analysis:

    • Analyze the time-lapse movies to identify cells that enter mitosis (chromosome condensation) and arrest in metaphase (condensed chromosomes aligned at the metaphase plate).

    • Quantify the duration of mitotic arrest for individual cells.

    • Determine the percentage of cells that remain arrested in metaphase over the time course of the experiment (mitotic index).

    • Observe and categorize the eventual fates of the arrested cells (e.g., mitotic slippage, apoptosis).

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_seeding Seed cells expressing fluorescent markers labeling Label microtubules or chromosomes cell_seeding->labeling microscope_setup Equilibrate microscope environment labeling->microscope_setup baseline Acquire baseline (pre-treatment) images microscope_setup->baseline treatment Add this compound baseline->treatment timelapse Acquire time-lapse images treatment->timelapse quantification Quantify microtubule dynamics or mitotic arrest duration timelapse->quantification fate Determine cell fate quantification->fate

Caption: Experimental workflow for live-cell imaging of this compound-treated cells.

Signaling Pathway of this compound-Induced Mitotic Arrest

G This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin binds mt_poly Microtubule Polymerization This compound->mt_poly inhibits mt_depoly Microtubule Depolymerization This compound->mt_depoly promotes tubulin->mt_poly mt_poly->mt_depoly spindle Mitotic Spindle Formation mt_poly->spindle kinetochores Unattached Kinetochores spindle->kinetochores failure to attach sac Spindle Assembly Checkpoint (SAC) Activation kinetochores->sac mcc Mitotic Checkpoint Complex (MCC) Formation sac->mcc apc Anaphase-Promoting Complex (APC/C) mcc->apc inhibits metaphase_arrest Metaphase Arrest mcc->metaphase_arrest leads to anaphase Anaphase Onset apc->anaphase promotes

Caption: this compound's mechanism leading to mitotic arrest via SAC activation.

References

Application Notes and Protocols for Flow Cytometry Analysis of Demecolcine-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecolcine, also known as Colcemid, is a derivative of colchicine that acts as a potent inhibitor of microtubule polymerization. By disrupting the formation of the mitotic spindle, this compound effectively arrests cells in the G2/M phase of the cell cycle. This property makes it a valuable tool in cancer research and drug development for synchronizing cell populations and studying the effects of cell cycle arrest. Flow cytometry, a powerful technique for single-cell analysis, is commonly employed to quantify the distribution of cells in different phases of the cell cycle following this compound treatment. This document provides detailed application notes and protocols for this purpose.

Mechanism of Action

This compound exerts its cell cycle-arresting effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis. The disruption of spindle formation activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of cyclin B1 and securin, proteins that are essential for mitotic progression. Consequently, cells are arrested in metaphase, resulting in an accumulation of cells with a 4N DNA content, which is characteristic of the G2/M phase.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the cell cycle distribution of a hypothetical cancer cell line, as determined by flow cytometry.

This compound Concentration (µg/mL)Treatment Duration (hours)Percentage of Cells in G1 Phase (%)Percentage of Cells in S Phase (%)Percentage of Cells in G2/M Phase (%)
0 (Control)24552520
0.0124452035
0.0524301555
0.124201070
0.112352045
0.14815580

Note: These values are illustrative and the optimal concentration and incubation time for inducing G2/M arrest can vary significantly between different cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for the specific cell line under investigation.

Experimental Protocols

Protocol 1: this compound Treatment to Induce G2/M Arrest

This protocol describes the general procedure for treating cultured cells with this compound to induce cell cycle arrest.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture vessels at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment. Allow the cells to adhere and resume proliferation overnight.

  • This compound Preparation: Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is recommended to test a range of concentrations (e.g., 0.01, 0.05, 0.1, 0.5 µg/mL) to determine the optimal concentration for your cell line.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) in a 37°C incubator with 5% CO₂. The optimal incubation time will depend on the cell line's doubling time and the desired level of cell cycle arrest.

  • Cell Harvesting:

    • Adherent cells: Wash the cells once with PBS, then add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Proceed to Fixation and Staining: After the final wash, the cell pellet is ready for fixation and staining as described in Protocol 2.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using propidium iodide (PI) staining.[1][2][3][4][5]

Materials:

  • Harvested cell pellet (from Protocol 1)

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Resuspend the cell pellet from Protocol 1 in 500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of cold 70% ethanol dropwise to the tube. This slow addition helps to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.

  • Cell Rehydration and Washing:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 5 mL of PBS and centrifuge at 850 x g for 5 minutes.

    • Repeat the wash step once more.

  • RNase A Treatment:

    • Discard the supernatant and resuspend the cell pellet in 100 µL of RNase A solution.

    • Incubate at 37°C for 30 minutes to ensure that only DNA is stained by PI.[1]

  • Propidium Iodide Staining:

    • Add 400 µL of PI staining solution to the cell suspension.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to ensure accurate data acquisition.

    • Collect data for at least 10,000 events per sample.

    • Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.

    • Analyze the PI fluorescence on a linear scale.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.

Visualization of Pathways and Workflows

This compound-Induced G2/M Arrest Signaling Pathway

Demecolcine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC Disruption activates MCC Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) SAC->MCC Promotes formation of APCC Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APCC Inhibits G2M_Arrest G2/M Phase Arrest MCC->G2M_Arrest Leads to CyclinB_CDK1 Cyclin B1/CDK1 APCC->CyclinB_CDK1 Prevents degradation of Securin Securin APCC->Securin Prevents degradation of Anaphase Anaphase Onset APCC->Anaphase Required for Separase Separase Securin->Separase Inhibits Separase->Anaphase Cleaves cohesin to initiate anaphase

Caption: Signaling pathway of this compound-induced G2/M arrest.

Experimental Workflow for Flow Cytometry Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition & Analysis A Seed Cells B Treat with this compound (and Vehicle Control) A->B C Incubate B->C D Harvest Cells (Trypsinization if adherent) C->D E Wash with PBS D->E F Fix with 70% Ethanol E->F G Wash and Rehydrate F->G H Treat with RNase A G->H I Stain with Propidium Iodide H->I J Acquire on Flow Cytometer I->J K Gate on Single Cells J->K L Analyze DNA Content (Histogram) K->L M Determine Cell Cycle Phases (G1, S, G2/M) L->M

Caption: Experimental workflow for cell cycle analysis.

References

Troubleshooting & Optimization

Optimizing Demecolcine concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Demecolcine concentration to achieve effective mitotic arrest while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Colcemid) is a chemical agent closely related to colchicine, though it is generally less toxic.[1] It is primarily used in cell biology to arrest cells in the metaphase stage of mitosis.[1][2] Its mechanism involves the depolymerization of microtubules, which are essential components of the mitotic spindle. By disrupting spindle formation, this compound prevents chromosomes from segregating into daughter cells, thus halting the cell cycle at metaphase.[1][3]

This compound exhibits a dual mechanism depending on its concentration:

  • At very low concentrations , it binds to the plus-ends of microtubules and suppresses their dynamics.[3]

  • At higher concentrations , it can cause microtubules to detach from the microtubule-organizing center (MTOC), a process more strongly correlated with cytotoxicity.[3]

Q2: Why is it critical to optimize the this compound concentration?

Optimizing the concentration is crucial because sub-optimal levels can lead to two major problems:

  • Ineffective Mitotic Arrest: If the concentration is too low, it may not be sufficient to arrest a significant portion of the cell population at metaphase, leading to poor yields for experiments like karyotyping.

  • Cytotoxicity and Apoptosis: If the concentration is too high, it can induce cell death (apoptosis).[4][5] This not only compromises the experiment by reducing the number of viable cells but can also introduce confounding variables into the results. High concentrations can lead to the formation of genetically deficient daughter cells that subsequently undergo apoptosis.[5]

Q3: What are the typical working concentrations of this compound for different applications?

The optimal concentration is highly dependent on the cell line and specific experimental goals. However, published data provides a starting point for optimization.

ApplicationCell TypeRecommended Concentration RangeReference
Metaphase Arrest for Karyotyping White Blood Cells0.4 µg/mL[2]
Chromosome Analysis Amniotic Fluid, Blood, Bone Marrow Cells0.1 - 0.2 µg/mL[1]
Cell Synchronization / Inhibition HeLa, CHO Cells0.05 - 0.5 µg/mL[1]
Induction of Apoptosis (Experimental) V79 Cells> 0.03 µg/mL[4]
Tubulin Polymerization Inhibition (In Vitro) N/AIC50: 2.4 µM[6]

Q4: How does this compound-induced cytotoxicity manifest in cells?

Cytotoxicity from this compound typically manifests as apoptosis (programmed cell death).[4] Researchers may observe this through several indicators:

  • Morphological Changes: Cells may show membrane blebbing, shrinkage, and formation of apoptotic bodies.

  • Biochemical Markers: Activation of caspases and DNA fragmentation are common signs.

  • Flow Cytometry Analysis: A "sub-G1" peak appears in DNA content histograms, representing cells with fragmented DNA.[4]

  • Genomic Instability: At concentrations that delay but don't fully arrest mitosis, cells can undergo multipolar divisions, resulting in aneuploid or hypodiploid daughter cells that subsequently enter apoptosis.[5]

Visualizing this compound's Mechanism

The following diagram illustrates the concentration-dependent effects of this compound on microtubule function and subsequent cellular outcomes.

cluster_input Input cluster_concentration Concentration Level cluster_mechanism Primary Mechanism cluster_outcome Cellular Outcome This compound This compound Treatment Low_Conc Low Concentration This compound->Low_Conc High_Conc High Concentration This compound->High_Conc Mechanism_Low Suppression of Microtubule Dynamics Low_Conc->Mechanism_Low Mechanism_High Microtubule Detachment from MTOC High_Conc->Mechanism_High Outcome_Low Effective Metaphase Arrest (Reversible) Mechanism_Low->Outcome_Low Outcome_High Cytotoxicity & Apoptosis Mechanism_High->Outcome_High

Caption: Concentration-dependent mechanisms of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High Cell Death / Unexpected Cytotoxicity Concentration Too High: The this compound concentration exceeds the cytotoxic threshold for your specific cell line.Perform a dose-response curve to determine the optimal concentration (See Protocol 1). Start with a broad range (e.g., 0.01 to 1.0 µg/mL).
Prolonged Incubation: Cells were exposed to this compound for too long, leading to apoptosis even at a moderate concentration.Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) at a fixed, non-toxic concentration to find the optimal incubation time.
Cell Line Sensitivity: Your cell line is particularly sensitive to microtubule-disrupting agents.Test a lower range of concentrations than what is typically cited in the literature.
Low Yield of Metaphase-Arrested Cells Concentration Too Low: The this compound concentration is insufficient to disrupt microtubule dynamics effectively.Increase the this compound concentration incrementally. Verify arrest efficiency using microscopy or flow cytometry (See Protocol 2).
Incorrect Timing: The drug was added when too few cells were entering mitosis.Ensure your cells are in the logarithmic growth phase before adding this compound. Consider pre-synchronizing cells using a method like a double thymidine block.[7][8]
Drug Inactivity: The this compound solution has degraded.Prepare a fresh solution from powder. Store reconstituted aliquots at -20°C and avoid repeated freeze-thaw cycles.[2]
Inconsistent Results Between Experiments Cell Passage Number/Health: High passage number cells or unhealthy cultures can respond differently.Use cells with a consistent and low passage number. Ensure cells are healthy and free of contamination before starting the experiment.
Pipetting Inaccuracy: Inconsistent preparation of serial dilutions.Use calibrated pipettes and prepare a master mix for each concentration to minimize variability when plating replicates.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Cytotoxicity Assay

This protocol helps establish a dose-response curve to identify the highest concentration of this compound that does not cause significant cell death.

cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3 Day 3: Viability Assessment cluster_analysis Data Analysis s1 Seed cells in a 96-well plate at ~50% confluency s2 Incubate overnight (37°C, 5% CO2) s1->s2 t1 Prepare serial dilutions of This compound (e.g., 0 to 1 µg/mL) s2->t1 t2 Replace media with This compound-containing media t1->t2 t3 Incubate for desired time (e.g., 4-24 hours) t2->t3 v1 Add viability reagent (e.g., MTT, PrestoBlue™, CCK-8) t3->v1 v2 Incubate as per reagent protocol v1->v2 v3 Read absorbance/fluorescence on a plate reader v2->v3 a1 Calculate % viability vs. control v3->a1 a2 Plot dose-response curve to determine optimal concentration a1->a2

Caption: Workflow for determining optimal this compound concentration.

Methodology:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 50% confluent on the day of treatment. Incubate overnight.

  • Preparation of this compound Dilutions: Prepare a 2X stock solution for a range of concentrations. A common starting range is 0, 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL.

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the various concentrations of this compound. Include a "vehicle only" (0 µg/mL) control.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., the intended duration of mitotic arrest, typically 4-16 hours).

  • Viability Assay: After incubation, assess cell viability using a standard method such as MTT, WST-1, or a fluorescence-based assay. Follow the manufacturer’s protocol for the chosen reagent.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot cell viability (%) against this compound concentration (µg/mL). The optimal concentration is the highest dose that results in minimal loss of cell viability while still achieving the desired biological effect (metaphase arrest).

Protocol 2: Verifying Metaphase Arrest with Propidium Iodide Staining and Flow Cytometry

This protocol confirms the efficacy of your chosen this compound concentration by analyzing the cell cycle distribution of the treated population.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~60-70% confluency and treat with the optimized concentration of this compound for the desired time. Prepare an asynchronous (untreated) control sample.

  • Cell Harvest: Harvest both treated and untreated cells. For adherent cells, collect both the cells in suspension and those attached to the plate by trypsinization. Centrifuge to pellet the cells.

  • Fixation: Wash the cell pellets with cold PBS. Resuspend the cells gently in ice-cold 70% ethanol while vortexing slowly to prevent clumping. Fix the cells for at least 30 minutes at 4°C (or store at -20°C for later analysis).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 40 µg/mL) and RNase A (e.g., 25 µg/mL) to ensure only DNA is stained.[7]

  • Flow Cytometry: Incubate for 15-30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer.

  • Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content. An effective mitotic arrest will show a significant increase in the G2/M peak (which has 4N DNA content) compared to the asynchronous control population.

References

Technical Support Center: Troubleshooting Low Mitotic Index After Demecolcine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of a low mitotic index following Demecolcine treatment for cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is a mitotic index and how is it calculated?

The mitotic index (MI) is a quantitative measure of the proportion of cells in a population that are undergoing mitosis.[1][2] It is a critical indicator of cell proliferation and the effectiveness of mitotic arresting agents. The formula for calculating the mitotic index is:

Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) x 100 [1]

Cells in prophase, metaphase, anaphase, or telophase are counted as being in mitosis.[1][2][3]

Q2: How does this compound work to arrest cells in mitosis?

This compound is a microtubule-depolymerizing agent.[4][5] It binds to tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule dynamics inhibits the formation of the mitotic spindle, a structure essential for chromosome segregation. Consequently, the cell cycle is arrested in metaphase.[6]

Troubleshooting Guide: Low Mitotic Index

A low mitotic index after this compound treatment can be frustrating and can compromise experimental results. The following troubleshooting guide addresses potential causes and offers solutions in a question-and-answer format.

Issue 1: Suboptimal this compound Concentration

Question: Could the concentration of this compound be the reason for my low mitotic index?

Answer: Yes, both excessively high and low concentrations of this compound can lead to a reduced mitotic index.

  • Concentration Too Low: An insufficient concentration of this compound will not effectively depolymerize microtubules, leading to a failure to arrest a significant portion of the cells in mitosis.

  • Concentration Too High: Excessively high concentrations can be toxic to cells, leading to apoptosis or inhibition of cell cycle progression into mitosis.[7] Some studies suggest that high concentrations of colcemid (a related compound) can inhibit bone marrow cells from passing through the G2 phase.[7]

Troubleshooting Steps:

  • Review Published Data: Consult the literature for recommended this compound concentrations for your specific cell line or a similar one.

  • Perform a Dose-Response Experiment: Titrate the this compound concentration to determine the optimal concentration for your experimental system.

  • Consult Data Tables: Refer to the summary table below for a range of effective concentrations used in various studies.

Table 1: Recommended this compound (Colcemid) Concentrations for Mitotic Arrest

ApplicationCell/Tissue TypeConcentrationReference
KaryotypingWhite Blood Cells0.4 µg/mL
Lymphocyte KaryotypingHuman Lymphocytes0.1 µg/mL[8]
Chromosome Aberration AnalysisHuman Lymphocytes0.025 - 0.05 µg/mL[9]
Oocyte EnucleationGoat Oocytes0.8 ng/mL[10]
Oocyte EnucleationBovine Oocytes0.05 µg/mL[11]
Oocyte EnucleationMouse Oocytes0.4 µg/mL[12][13]
Mitotic ArrestHeLa CellsNot specified, but effective over a 1000-fold range[14]
Issue 2: Inappropriate Incubation Time

Question: How does the duration of this compound treatment affect the mitotic index?

Answer: The incubation time with this compound is a critical parameter.

  • Incubation Too Short: A brief exposure may not allow enough cells to enter mitosis and become arrested.

  • Incubation Too Long: Prolonged exposure can lead to "mitotic slippage," where cells exit mitosis without proper chromosome segregation, or can induce apoptosis, thereby decreasing the number of observable mitotic cells.[15][16] Cells arrested in metaphase for extended periods (e.g., longer than 5-6 hours in one study) may fail to recover.[15]

Troubleshooting Steps:

  • Optimize Incubation Time: Conduct a time-course experiment to identify the optimal treatment duration for your cell line.

  • Consider Cell Cycle Length: The optimal incubation time is often related to the length of the cell cycle of your specific cells.

  • Review Protocol Recommendations: Refer to the table below for typical incubation times.

Table 2: Recommended Incubation Times for this compound (Colcemid) Treatment

ApplicationCell/Tissue TypeIncubation TimeReference
KaryotypingWhite Blood Cells4-6 hours
Oocyte EnucleationGoat Oocytes30 minutes[10]
Oocyte EnucleationSika Deer Oocytes1 hour[17]
Chromosome Aberration AnalysisHuman Lymphocytes48 hours (continuous)[9]
Mitotic Arrest for BiodosimetryCryopreserved Mitotic Cells~2 hours (in presence of Colcemid)[18]
Issue 3: Poor Cell Health and Culture Conditions

Question: Can the health of my cell culture impact the efficiency of this compound treatment?

Answer: Absolutely. The physiological state of your cells is paramount for successful mitotic arrest.

  • Low Proliferation Rate: If your cells are growing slowly due to factors like high confluence, nutrient depletion, or senescence, fewer cells will be actively dividing and thus susceptible to mitotic arrest.

  • Cell Stress/Toxicity: Stressed or unhealthy cells may undergo apoptosis or cell cycle arrest at other checkpoints (e.g., G1 or G2), preventing them from reaching mitosis.

Troubleshooting Steps:

  • Ensure Logarithmic Growth Phase: Plate cells at an appropriate density to ensure they are in the logarithmic (exponential) growth phase at the time of this compound treatment.

  • Monitor Cell Viability: Before and after treatment, assess cell viability using methods like Trypan Blue exclusion or a cell viability assay.

  • Optimize Culture Conditions: Ensure your cells have fresh media, are cultured at the correct temperature and CO2 levels, and are free from contamination.

Experimental Protocols

Protocol 1: this compound Treatment for Mitotic Arrest

This is a general protocol that should be optimized for your specific cell line and experimental goals.

  • Cell Plating: Plate cells at a density that will result in 50-70% confluency at the time of treatment.

  • Prepare this compound Stock Solution: Reconstitute this compound in a sterile balanced salt solution or as recommended by the manufacturer. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Treatment: Add the reconstituted this compound to the culture medium to achieve the desired final concentration. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C for the optimized duration.

  • Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this may involve trypsinization. For suspension cells, pellet the cells by centrifugation.

  • Washing (Optional): If the continued presence of this compound is not desired for downstream applications, wash the cells with fresh, pre-warmed medium.

Protocol 2: Calculation of Mitotic Index
  • Cell Preparation: Prepare a cell smear on a microscope slide or use a cytocentrifuge.

  • Fixation: Fix the cells with a suitable fixative (e.g., methanol:acetic acid, 3:1).

  • Staining: Stain the cells with a DNA-binding dye such as DAPI, Hoechst, or Giemsa to visualize the chromosomes.

  • Microscopy: View the slide under a light or fluorescence microscope at an appropriate magnification (e.g., 400x).[19]

  • Cell Counting:

    • Count the total number of cells in several random fields of view.

    • In the same fields, count the number of cells that are clearly in a stage of mitosis (prophase, metaphase, anaphase, or telophase).[1][2][3]

  • Calculation: Apply the formula: Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100 .[1]

Visualizations

This compound's Mechanism of Action and Its Effect on the Cell Cycle

Demecolcine_Mechanism cluster_arrest Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly Metaphase Metaphase Spindle->Metaphase Chromosome Alignment Arrest Metaphase Arrest Anaphase Anaphase Metaphase->Anaphase Spindle Checkpoint Satisfaction This compound This compound This compound->Tubulin Binds to dimers, prevents polymerization This compound->Arrest Induces Progression Cell Cycle Progression Progression->Tubulin G2 Phase

Caption: Mechanism of this compound-induced metaphase arrest.

Troubleshooting Logic for Low Mitotic Index

Troubleshooting_Low_MI Start Low Mitotic Index Observed Check_Conc Is this compound concentration optimal? Start->Check_Conc Check_Time Is incubation time appropriate? Check_Conc->Check_Time Yes Optimize_Conc Perform dose-response experiment Check_Conc->Optimize_Conc No Check_Health Are cells healthy and in log phase? Check_Time->Check_Health Yes Optimize_Time Perform time-course experiment Check_Time->Optimize_Time No Optimize_Culture Optimize cell density and culture conditions Check_Health->Optimize_Culture No Success Mitotic Index Improved Check_Health->Success Yes Optimize_Conc->Check_Time Optimize_Time->Check_Health Optimize_Culture->Success

Caption: A logical workflow for troubleshooting a low mitotic index.

References

Technical Support Center: Demecolcine Washout in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for effectively washing out Demecolcine (also known as Colcemid) from your cell cultures. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve efficient cell synchronization and release from mitotic arrest.

Troubleshooting Guides

Here we address common issues encountered during the this compound washout process.

Problem 1: Low Cell Viability After Washout

  • Possible Cause: Prolonged exposure to this compound can lead to cytotoxicity and apoptosis. The mitotic arrest is not meant to be indefinite, and cells can only remain in this state for a limited time before undergoing cell death. Another potential cause is excessive mechanical stress during the washing steps.

  • Solution:

    • Optimize Incubation Time: Determine the optimal this compound incubation time for your specific cell line. This is typically the minimum time required to achieve a high mitotic index. A time-course experiment is recommended.

    • Gentle Handling: Minimize mechanical stress during cell harvesting and washing. For adherent cells, use a gentle cell scraper or a mild dissociation reagent. When resuspending cell pellets, do so by gently flicking the tube or using a wide-bore pipette tip to avoid shearing.

    • Reduce Centrifugation Speed: Use the minimum speed necessary to pellet your cells effectively (e.g., 100-200 x g for 5 minutes). High centrifugation forces can damage cells.

Problem 2: Poor Synchronization After Release

  • Possible Cause: Incomplete removal of this compound can lead to a staggered or failed re-entry into the cell cycle. If the washout is not thorough, residual this compound will continue to interfere with microtubule formation.

  • Solution:

    • Increase Number of Washes: Perform at least two to three washes with fresh, pre-warmed culture medium or a balanced salt solution.

    • Ensure Complete Resuspension: After each centrifugation step, make sure the cell pellet is fully resuspended in the wash buffer to maximize the removal of this compound from the cell suspension.

    • Use Adequate Wash Volume: Use a sufficient volume of wash buffer to dilute the this compound concentration effectively. A common practice is to use at least 10 times the volume of the cell pellet.

Problem 3: Cells Fail to Re-enter the Cell Cycle (Remain Arrested in Mitosis)

  • Possible Cause: This is a strong indication of incomplete this compound washout. Even at very low concentrations, this compound can be effective at disrupting microtubule dynamics.

  • Solution:

    • Review Washout Protocol: Carefully review your washing procedure to ensure it is being performed correctly and thoroughly. Pay close attention to the number of washes and the complete resuspension of the cell pellet.

    • Verify Reagent Quality: Ensure that the fresh medium or buffer being used for the washout is not contaminated and is of the correct formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound?

A1: this compound is a microtubule-depolymerizing agent. It binds to tubulin, the protein subunit of microtubules, and prevents their polymerization. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, which is essential for chromosome segregation. As a result, cells are arrested in metaphase of mitosis.

Q2: How can I confirm that my cells have been successfully released from mitotic arrest?

A2: The most common method is flow cytometry analysis of DNA content. After a successful release, you should observe a synchronized population of cells moving from the G2/M phase (with 4N DNA content) into the G1 phase (with 2N DNA content) over time. You can take samples at different time points after the washout to track this progression.

Q3: Is it better to use PBS or complete medium for the washing steps?

A3: Both can be effective. Using pre-warmed complete medium can be beneficial as it is more gentle on the cells and provides necessary nutrients, which can be important for recovery after mitotic arrest. However, a balanced salt solution like PBS (calcium and magnesium-free) is also commonly used and is effective for washing. The key is to ensure the wash solution is sterile and at the appropriate temperature (37°C).

Q4: Can I perform a "mitotic shake-off" for my adherent cells after this compound treatment?

A4: Yes, the "mitotic shake-off" is a common technique used in conjunction with this compound treatment for adherent cells. Because cells in mitosis round up and become less adherent, they can be selectively dislodged by gentle shaking or tapping of the culture vessel. This enriches the population of mitotic cells before the washout procedure. However, it's important to note that this method may not be suitable for all cell lines, as some may remain more firmly attached.

Q5: How long can I keep my cells arrested in this compound before washing it out?

A5: The optimal duration of this compound exposure varies significantly between cell lines. It is crucial to determine this empirically for your specific cells. A typical range is between 4 to 16 hours. Prolonged exposure can lead to decreased cell viability and potential chromosomal abnormalities.[1] It is recommended to perform a time-course experiment to find the shortest exposure time that yields a high percentage of mitotic cells.

Data Presentation

The following table summarizes typical parameters for this compound treatment and washout. Note that these are starting points and should be optimized for your specific cell line and experimental goals.

ParameterRecommendation for Adherent CellsRecommendation for Suspension Cells
This compound Concentration 0.05 - 0.5 µg/mL0.05 - 0.5 µg/mL
Incubation Time 4 - 16 hours (cell line dependent)4 - 16 hours (cell line dependent)
Cell Harvesting Mitotic shake-off or gentle trypsinizationDirect collection of cell suspension
Centrifugation Speed 100 - 200 x g for 5 minutes100 - 200 x g for 5 minutes
Number of Washes 2 - 32 - 3
Wash Buffer Pre-warmed (37°C) complete medium or PBSPre-warmed (37°C) complete medium or PBS
Wash Buffer Volume 10 mL per wash for a T75 flask10 - 20 mL per wash
Resuspension Gentle pipetting with a wide-bore tipGentle vortexing or pipetting

Experimental Protocols

Protocol 1: Washout of this compound from Adherent Cells
  • Harvest Mitotic Cells: After incubation with this compound, perform a mitotic shake-off by firmly tapping the side of the culture flask to dislodge the rounded, mitotic cells. Alternatively, for strongly adherent cells, aspirate the medium and briefly treat with a pre-warmed, mild cell dissociation reagent (e.g., TrypLE™ or low-concentration trypsin-EDTA) until cells detach.

  • Collect Cells: Transfer the cell suspension to a sterile conical centrifuge tube. If a dissociation reagent was used, add at least 2 volumes of complete medium to inactivate it.

  • First Wash: Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature. Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.

  • Resuspend: Add 10 mL of pre-warmed (37°C) complete culture medium or sterile PBS to the tube. Gently resuspend the cell pellet by flicking the tube or by slow pipetting with a wide-bore tip. Ensure the pellet is fully dispersed.

  • Second Wash: Repeat the centrifugation step (100-200 x g for 5 minutes). Aspirate the supernatant.

  • (Optional) Third Wash: For a more thorough washout, repeat steps 4 and 5.

  • Final Resuspension: Resuspend the final cell pellet in a known volume of fresh, pre-warmed complete culture medium.

  • Cell Counting and Re-plating: Perform a cell count to determine viability (e.g., using trypan blue exclusion). Re-plate the cells at the desired density for your experiment.

  • Incubate: Return the cells to the incubator (37°C, 5% CO2) to allow them to re-enter the cell cycle.

Protocol 2: Washout of this compound from Suspension Cells
  • Collect Cells: Transfer the cell suspension from the culture vessel to a sterile conical centrifuge tube.

  • First Wash: Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature. Carefully aspirate the supernatant, leaving the cell pellet intact.

  • Resuspend: Add 10-20 mL of pre-warmed (37°C) complete culture medium or sterile PBS. Gently resuspend the pellet by pipetting or gentle vortexing until no clumps are visible.

  • Second Wash: Repeat the centrifugation (100-200 x g for 5 minutes) and aspirate the supernatant.

  • (Optional) Third Wash: For a more thorough washout, repeat steps 3 and 4.

  • Final Resuspension: Resuspend the final cell pellet in the desired volume of fresh, pre-warmed complete culture medium.

  • Cell Counting and Culture: Perform a viable cell count and adjust the cell density as required for your experiment. Transfer the cells to a new culture vessel.

  • Incubate: Place the culture vessel back into the incubator (37°C, 5% CO2) to allow the cells to proceed through the cell cycle.

Visualizations

Experimental Workflow for this compound Washout

G cluster_0 This compound Treatment cluster_1 Harvesting & Washout cluster_2 Release and Analysis a Asynchronous Cell Culture b Add this compound (e.g., 0.1 µg/mL) a->b c Incubate (4-16h) to Arrest Cells in Metaphase b->c d Collect Mitotic Cells c->d e Centrifuge (100-200 x g, 5 min) d->e f Aspirate Supernatant e->f g Resuspend in Fresh, Pre-warmed Medium f->g h Repeat Wash Steps (2-3 times) g->h i Resuspend in Final Culture Medium h->i j Re-plate Cells i->j k Synchronized Cells Re-enter G1 Phase j->k l Analyze Cell Cycle Progression (e.g., Flow Cytometry) k->l G This compound This compound Present Microtubules Microtubule Polymerization Restored Washout This compound Washout Washout->Microtubules Allows SAC Spindle Assembly Checkpoint (SAC) Satisfied Microtubules->SAC Leads to APC Anaphase-Promoting Complex (APC/C) Activated SAC->APC Activates CyclinB Cyclin B Degraded APC->CyclinB Targets for Degradation CDK1 CDK1 Inactivated CyclinB->CDK1 Leads to Exit Mitotic Exit & Entry into G1 CDK1->Exit Permits

References

Technical Support Center: Long-Term Effects of Demecolcine Exposure on Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of Demecolcine exposure on cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, also known as Colcemid, is a microtubule-depolymerizing agent. It is closely related to colchicine but is less toxic.[1][2] Its primary mechanism involves binding to tubulin, the protein subunit of microtubules, which inhibits the formation and function of the mitotic spindle.[1][2][3] This disruption of the spindle apparatus arrests cells in the metaphase stage of mitosis.[1][3]

Q2: What are the expected long-term consequences of continuous this compound exposure on cell lines?

A2: Long-term exposure to this compound can lead to several distinct cellular fates:

  • Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis. This is a common outcome in many cancer cell lines.[1][4]

  • Polyploidy and Aneuploidy: Cells that escape apoptosis after mitotic arrest may undergo abnormal cell division, leading to an increase in the number of chromosome sets (polyploidy) or an abnormal number of individual chromosomes (aneuploidy).[2][5]

  • Cellular Senescence: Some cells may enter a state of irreversible growth arrest known as cellular senescence. These cells remain metabolically active but do not proliferate.

  • Mitotic Slippage: Cells can exit mitosis without proper chromosome segregation, a process called mitotic slippage. This often results in the formation of tetraploid G1 cells, which may then undergo cell cycle arrest or apoptosis.[6]

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the desired outcome. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. For long-term studies, concentrations around the IC50 or lower are often used to observe effects other than immediate cytotoxicity. Suggested concentrations in the literature range from 0.01 µg/ml to 0.5 µg/ml.[1][3]

Q4: How can I assess the different cellular outcomes after long-term this compound treatment?

A4: A combination of assays is recommended:

  • Cell Viability and Proliferation: Assays like MTT, MTS, or ATP-based assays can be used to measure cell viability.[7][8][9][10][11] Direct cell counting or colony formation assays can assess proliferation.

  • Apoptosis: Apoptosis can be detected by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, TUNEL assays, or by observing morphological changes like chromatin condensation and nuclear fragmentation.[1][12]

  • Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) or DAPI is the standard method to analyze cell cycle distribution and identify subpopulations with different DNA content (e.g., polyploid cells).[3][13][14][15]

  • Senescence: Senescence can be detected by assays for senescence-associated β-galactosidase (SA-β-gal) activity, and by looking for markers like p16INK4a and p21CIP1 expression.[16][17][18]

Troubleshooting Guides

Problem 1: My cells are not arresting in metaphase after this compound treatment.

Possible Cause Suggested Solution
Incorrect this compound Concentration The concentration may be too low for your specific cell line. Perform a dose-response curve to determine the optimal concentration for mitotic arrest.
Cell Line Resistance Some cell lines, particularly those overexpressing multidrug resistance (MDR) proteins, may be resistant to this compound.[4] Consider using a different mitotic inhibitor or a combination therapy.
Improper Handling of this compound This compound is light-sensitive. Ensure it is stored and handled properly, protected from light. Prepare fresh solutions for each experiment.[2]
Cell Culture Conditions Ensure that your cells are in the logarithmic growth phase when you add the this compound. Cell density can affect drug efficacy.

Problem 2: I am observing high levels of cell death even at low concentrations of this compound.

Possible Cause Suggested Solution
High Sensitivity of the Cell Line Your cell line may be particularly sensitive to microtubule disruption. Try lowering the this compound concentration and/or reducing the exposure time.
Solvent Toxicity If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.1%).
Contamination Check your cell cultures for any signs of contamination, which can exacerbate the cytotoxic effects of the drug.

Problem 3: My flow cytometry results for cell cycle analysis are unclear.

Possible Cause Suggested Solution
Cell Clumping Cell clumps can give false readings. Ensure you have a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis.[15]
Improper Fixation Use cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent clumping and ensure proper fixation.[15]
RNA Staining Propidium Iodide can also bind to RNA. Treat your cells with RNase to ensure that you are only measuring DNA content.[3][19]
Instrument Settings Ensure the flow cytometer is properly calibrated and the voltage settings are appropriate for your stained samples. Use unstained and single-stain controls for proper compensation.[20]

Quantitative Data

Table 1: Effect of this compound on Cell Viability and Apoptosis in V79 Cells

This compound Concentration (µg/ml)Observation (after 6 hours)Outcome
0.01Exponential proliferation similar to controlNo significant effect on viability
0.03Appearance of a sub-G1 peak in DNA histogramInduction of apoptosis
0.1Cells become hyperploid after M phase arrestInduction of polyploidy
Data synthesized from Fujikawa-Yamamoto et al., 1994.[1]

Table 2: Effect of this compound on Enucleation and Protrusion Formation in Bovine Oocytes

This compound Concentration (µg/ml)Metaphase I (MI) Enucleation Rate (%)Metaphase II (MII) Protrusion Formation Rate (%)
0.0515.255.1
Data from a study on bovine oocytes, which may provide a starting point for concentration ranges in other cell types.[21]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Preparation:

    • Culture cells to the desired confluence and treat with this compound for the specified time.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells once with ice-cold PBS.

  • Fixation:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µl of PI staining solution (containing 50 µg/ml PI and 100 µg/ml RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the fluorescence channel to properly resolve the G1, S, and G2/M peaks.

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.[3][15]

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired long-term exposure period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.[11]

  • Solubilization and Measurement:

    • Add 100 µl of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

    • Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Mitotic_Arrest_and_Cell_Fate This compound This compound Exposure Microtubule_Depolymerization Microtubule Depolymerization This compound->Microtubule_Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (Metaphase) Mitotic_Spindle_Disruption->Mitotic_Arrest Prolonged_Arrest Prolonged Mitotic Arrest Mitotic_Arrest->Prolonged_Arrest Apoptosis Apoptosis Prolonged_Arrest->Apoptosis Activation of caspases Mitotic_Slippage Mitotic Slippage Prolonged_Arrest->Mitotic_Slippage Cyclin B1 degradation Tetraploid_G1 Tetraploid G1 Cell Mitotic_Slippage->Tetraploid_G1 Cell_Cycle_Arrest Cell Cycle Arrest Tetraploid_G1->Cell_Cycle_Arrest Aneuploidy_Polyploidy Aneuploidy/Polyploidy Tetraploid_G1->Aneuploidy_Polyploidy Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: Cellular fates following long-term this compound exposure.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability Apoptosis Apoptosis (Annexin V/PI) Harvest->Apoptosis Cell_Cycle Cell Cycle/Ploidy (PI Staining) Harvest->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General workflow for assessing this compound's long-term effects.

Signaling_Pathway Mitotic_Arrest Prolonged Mitotic Arrest (this compound-induced) p53_Activation p53 Activation (Phosphorylation) Mitotic_Arrest->p53_Activation p21_Induction p21 (CDKN1A) Induction p53_Activation->p21_Induction Bax_Induction Bax Induction p53_Activation->Bax_Induction G1_Arrest G1 Cell Cycle Arrest p21_Induction->G1_Arrest Senescence Cellular Senescence G1_Arrest->Senescence Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bax_Induction->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Technical Support Center: Optimizing Demecolcine Incubation for Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Demecolcine for mitotic arrest in different cell types. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce mitotic arrest?

This compound, also known as Colcemid, is a chemical analog of colchicine that is less toxic.[1][2] It functions as a potent mitotic inhibitor by binding to tubulin, the protein subunit of microtubules.[1][3] This binding disrupts microtubule polymerization, preventing the formation of the mitotic spindle.[2][4][5] Without a functional spindle, chromosomes cannot segregate properly, leading to cell cycle arrest in the metaphase stage of mitosis.[1][2]

Q2: How do I determine the optimal this compound concentration and incubation time for my specific cell type?

The optimal concentration and incubation time for this compound are highly dependent on the cell type. Factors such as cell line origin (e.g., normal vs. tumor), proliferation rate, and inherent sensitivity to the drug play a significant role.[6] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

General Recommendations:

  • Starting Concentration: A common starting range is 0.05 to 0.5 µg/mL.[2]

  • Incubation Time: Incubation can range from a few hours to over 24 hours, depending on the cell cycle length and experimental goal.[7][8]

For a more detailed starting point, refer to the tables below which summarize concentrations and incubation times used for various cell types in published studies.

Troubleshooting Guide

Problem 1: Low Mitotic Index After this compound Treatment

A low mitotic index indicates that a small proportion of cells are arrested in mitosis.[9][10]

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal this compound Concentration The concentration may be too low to effectively depolymerize microtubules. Increase the this compound concentration incrementally (e.g., in 0.05 µg/mL steps).
Insufficient Incubation Time The incubation time may not be long enough for a significant portion of the cell population to enter mitosis. Increase the incubation time, considering the doubling time of your cell line.
Low Cell Proliferation Rate The cells may be growing slowly or have entered a quiescent state (G0). Ensure cells are in the exponential growth phase before treatment.[11]
Incorrect Cell Seeding Density High cell density can lead to contact inhibition and reduced proliferation.[11] Seed cells at a lower density to ensure they are actively dividing.
Degraded this compound This compound is light-sensitive.[2] Ensure the stock solution is stored properly (typically at 2-8°C and protected from light) and has not expired.

Problem 2: High Cell Death or Evidence of Apoptosis

While the goal is mitotic arrest, prolonged exposure or high concentrations of this compound can be cytotoxic and induce apoptosis.[12]

Possible Causes and Solutions:

Possible Cause Solution
This compound Concentration is Too High High concentrations can be toxic to cells.[7] Reduce the this compound concentration.
Prolonged Incubation Time Extended exposure to microtubule-disrupting agents can trigger apoptotic pathways.[13] Decrease the incubation time.
Cell Line Sensitivity Some cell lines are more sensitive to this compound-induced apoptosis. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your mitotic index determination to find a non-toxic concentration.[14][15]

Problem 3: Cells Escape Mitotic Arrest and Become Polyploid

Some cells may escape the mitotic block, re-enter the cell cycle without proper cell division, and become polyploid.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal this compound Concentration A concentration that is too low may not be sufficient to maintain the mitotic arrest.[16] A slightly higher, non-toxic concentration might be necessary.
Weak Spindle Assembly Checkpoint Some cell lines, particularly certain cancer cells, may have a weaker spindle assembly checkpoint, allowing them to exit mitosis prematurely.[13] This is an inherent property of the cell line and may require alternative synchronization methods.

Data Presentation: this compound Concentrations and Incubation Times for Different Cell Types

The following tables provide a summary of this compound concentrations and incubation times that have been used successfully in various cell types. These should be used as a starting point for your own optimization experiments.

Table 1: Mammalian Cell Lines

Cell Type This compound Concentration Incubation Time Reference
Mouse Four-Cell Embryos0.1 mg/mL24 hours[7]
V79 (Chinese Hamster Lung)0.03 µg/mLNot Specified[12]
HeLa (Human Cervical Cancer)0.05 - 0.5 µg/mLNot Specified[2]
CHO (Chinese Hamster Ovary)0.05 - 0.5 µg/mLNot Specified[2]
Human Tumor Cell LinesNot specified, effective over a 1000-fold rangeImmediate increase in mitotic index[6]
Human Normal Cell LinesNot specified, effective over a 1000-fold range2-3 hour delay in mitotic index increase[6]
Bone Marrow CellsLower concentrations (below 0.4 µg/mL)Varied[16]

Table 2: Oocytes for Somatic Cell Cloning

Organism This compound Concentration Incubation Time Reference
Bovine (Metaphase I)0.05 µg/mLAs early as 0.5 hours[17][18]
Bovine (Metaphase II)0.05 µg/mLAs early as 0.5 hours[17][18]
Bovine0.6 µg/mL0.5 - 1 hour[19]
MouseNot Specified30 - 135 minutes post-activation[20]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration and Incubation Time

  • Cell Seeding: Plate your cells in a multi-well plate at a density that will allow for exponential growth for the duration of the experiment.

  • This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.4 µg/mL).

  • Time Points: Harvest cells at different time points (e.g., 4, 8, 12, 24 hours) for each concentration.

  • Mitotic Index Calculation: Fix the cells and stain the DNA with a fluorescent dye like DAPI. Count the number of cells in mitosis (characterized by condensed chromosomes) and the total number of cells in at least 10 random fields of view under a microscope. The mitotic index is calculated as: Mitotic Index = (Number of cells in mitosis / Total number of cells) x 100%[9][21][22]

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or Trypan Blue) at the same concentrations and time points to assess cytotoxicity.[23]

  • Data Analysis: Plot the mitotic index and cell viability against this compound concentration and incubation time to determine the optimal conditions that yield a high mitotic index with minimal cytotoxicity.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the optimized this compound concentration and incubation time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them. An optimal cell concentration is around 1x10^6 cells/mL.[24]

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[25][26]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[26][27]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[11] A successful mitotic arrest will result in a significant accumulation of cells in the G2/M peak.

Visualizations

Mechanism of this compound-Induced Mitotic Arrest

Demecolcine_Mechanism This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Polymerize into Spindle Mitotic Spindle Formation Microtubules->Spindle Assemble into Metaphase Metaphase Arrest Spindle->Metaphase Leads to failure of

Caption: this compound binds to tubulin, inhibiting microtubule polymerization and mitotic spindle formation, resulting in metaphase arrest.

Troubleshooting Logic for Low Mitotic Index

Low_Mitotic_Index_Troubleshooting Start Low Mitotic Index Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Increase_Concentration Increase Concentration Check_Concentration->Increase_Concentration No Check_Time Is incubation time sufficient? Check_Concentration->Check_Time Yes Success Mitotic Index Improved Increase_Concentration->Success Increase_Time Increase Incubation Time Check_Time->Increase_Time No Check_Proliferation Are cells actively proliferating? Check_Time->Check_Proliferation Yes Increase_Time->Success Optimize_Culture Optimize Culture Conditions (e.g., lower density) Check_Proliferation->Optimize_Culture No Check_Reagent Is this compound reagent viable? Check_Proliferation->Check_Reagent Yes Optimize_Culture->Success New_Reagent Use Fresh/New this compound Check_Reagent->New_Reagent No Check_Reagent->Success Yes New_Reagent->Success

Caption: A logical workflow for troubleshooting a low mitotic index after this compound treatment.

Experimental Workflow for Optimization

Optimization_Workflow Start Start: Cell Seeding Treatment Treat with this compound (Vary Concentration & Time) Start->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split Mitotic_Index Calculate Mitotic Index Split->Mitotic_Index Viability Assess Cell Viability Split->Viability Analysis Analyze Data and Determine Optimal Conditions Mitotic_Index->Analysis Viability->Analysis

Caption: An experimental workflow for determining the optimal this compound concentration and incubation time.

References

Technical Support Center: Overcoming Demecolcine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to Demecolcine in cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to this compound. What are the common mechanisms of resistance?

A1: Resistance to this compound, a microtubule-depolymerizing agent, is often a multifactorial issue. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a primary mechanism.[1][2] These transporters act as pumps that actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the Drug Target (Tubulin): Mutations in the genes encoding α- and β-tubulin can alter the binding site of this compound, reducing its ability to depolymerize microtubules. Additionally, changes in the expression of different tubulin isotypes, such as the upregulation of βIII-tubulin, have been linked to resistance to microtubule-targeting agents.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate signaling pathways that promote survival and counteract the cytotoxic effects of this compound. Key pathways implicated in resistance to microtubule inhibitors include the PI3K/Akt/mTOR and Ras/MAPK/ERK pathways.[3][4][5] These pathways can promote cell survival and inhibit apoptosis.

  • Inhibition of Apoptosis: Resistant cells may have defects in the apoptotic machinery, making them less susceptible to this compound-induced cell death.

Q2: How can I confirm that my cell line is resistant to this compound?

A2: Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[6] This is usually done using a cell viability assay such as the MTT or CCK-8 assay.[7]

Q3: What is a typical fold-resistance observed for this compound?

A3: The fold-resistance can vary significantly depending on the cell line and the method used to induce resistance. For microtubule-targeting agents that are substrates of ABCB1, resistance can range from a few fold to several thousand-fold. For instance, a 2500-fold increase in resistance to actinomycin D, another ABCB1 substrate, has been observed, with cross-resistance to this compound.[1]

Troubleshooting Guides

Problem 1: My this compound-resistant cell line shows cross-resistance to other chemotherapy drugs.
  • Possible Cause: This is a classic sign of multidrug resistance (MDR), often mediated by the overexpression of ABC transporters like P-glycoprotein (ABCB1).[1][2]

  • Troubleshooting Steps:

    • Confirm ABCB1 Overexpression: Perform a Western blot to detect the presence of P-glycoprotein in your resistant cell line compared to the sensitive parental line.

    • Assess Transporter Activity: Use a functional assay, such as the rhodamine 123 efflux assay, to determine if the transporter is actively pumping substrates out of the cells.

    • Reverse Resistance with an Inhibitor: Treat your resistant cells with this compound in combination with a known ABCB1 inhibitor, such as verapamil. A significant decrease in the IC50 of this compound in the presence of the inhibitor would confirm the role of ABCB1 in resistance.

Problem 2: I'm not seeing a reversal of resistance when I use an ABCB1 inhibitor like verapamil.
  • Possible Cause: Resistance in your cell line may be mediated by mechanisms other than or in addition to ABCB1 overexpression.

  • Troubleshooting Steps:

    • Investigate Tubulin Mutations: Sequence the tubulin genes (TBA and TBB) in your resistant cell line to check for mutations that might alter this compound binding.

    • Analyze Signaling Pathways: Use Western blotting to examine the activation status (i.e., phosphorylation) of key proteins in the PI3K/Akt/mTOR and Ras/MAPK/ERK pathways in both your sensitive and resistant cell lines. Compare the baseline activation and the response to this compound treatment.

    • Consider Combination Therapy: If you observe hyperactivation of a particular signaling pathway, consider combining this compound with a specific inhibitor of that pathway (e.g., a PI3K inhibitor or a MEK inhibitor) to see if you can restore sensitivity.

Data Presentation

Table 1: Example IC50 Values for ABCB1 Substrates in Sensitive and Resistant Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
Human Leukemia (CEM)Epirubicin--10-19x with Verapamil[8]
Human Sarcoma (MES-SA)Doxorubicin--Increased sensitivity with NSAIDs[9]
Human Epidermal Cancer (KB-3-1)Paclitaxel, Colchicine, VincristineVariesVariesVaries[10]
Ovarian Cancer (A2780)Paclitaxel, DoxorubicinVariesVariesVaries[11]

Note: this compound-specific IC50 data in resistant lines is limited in publicly available literature. The data above for other ABCB1 substrates illustrates the principle of resistance and reversal.

Table 2: Examples of Combination Therapies to Overcome Resistance to Microtubule Inhibitors

Primary DrugCombination AgentTarget of Combination AgentRationaleExpected Outcome
This compound (hypothetical)VerapamilABCB1 (P-glycoprotein)Inhibit drug effluxDecrease in this compound IC50
This compound (hypothetical)PI3K Inhibitor (e.g., Alpelisib)PI3K/Akt/mTOR PathwayBlock pro-survival signalingSynergistic cell killing, potential reversal of resistance
This compound (hypothetical)MEK Inhibitor (e.g., Trametinib)Ras/MAPK/ERK PathwayBlock pro-survival signalingSynergistic cell killing, potential reversal of resistance

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line
  • Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (e.g., MTT).

  • Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Recovery and Escalation: After 24-48 hours, replace the drug-containing medium with fresh medium and allow the surviving cells to recover and repopulate.

  • Stepwise Increase in Concentration: Once the cells are confluent, passage them and expose them to a slightly higher concentration of this compound (e.g., 1.5-2x the previous concentration).

  • Repeat Cycles: Repeat the cycle of treatment, recovery, and dose escalation for several months.

  • Characterize Resistant Population: Periodically, test the IC50 of the cell population to monitor the development of resistance. A stable, resistant cell line should show a significantly higher and consistent IC50 compared to the parental line.[6][7]

Protocol 2: Western Blot for P-glycoprotein (ABCB1) Expression
  • Cell Lysis: Lyse an equal number of sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., clone C219) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[3]

Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)
  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation (for reversal experiments): For reversal groups, pre-incubate the cells with an ABCB1 inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to all cell suspensions to a final concentration of ~1 µM and incubate for 30-60 minutes at 37°C to allow for dye uptake.

  • Efflux Period: Centrifuge the cells, remove the supernatant containing rhodamine 123, and resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor). Incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer. Resistant cells with active P-glycoprotein will show lower fluorescence due to dye efflux, while sensitive cells or resistant cells treated with an inhibitor will retain more fluorescence.[4]

Mandatory Visualizations

experimental_workflow cluster_establishment Establishment of Resistant Cell Line cluster_troubleshooting Troubleshooting Workflow start Parental Cell Line ic50_det Determine IC50 start->ic50_det treat Treat with this compound (IC50) ic50_det->treat recover Recover Surviving Cells treat->recover escalate Increase this compound Concentration recover->escalate repeat Repeat Cycles escalate->repeat Passage repeat->treat Re-treat stable Stable Resistant Cell Line repeat->stable After several months resistance_obs This compound Resistance Observed cross_res Cross-Resistance to other drugs? resistance_obs->cross_res yes_cross Yes cross_res->yes_cross Yes no_cross No cross_res->no_cross No abc_exp Check ABCB1 Expression (Western Blot) yes_cross->abc_exp tubulin_mut Sequence Tubulin Genes no_cross->tubulin_mut abc_func Assess ABCB1 Function (Rhodamine 123 Assay) abc_exp->abc_func abc_inhib Test this compound + ABCB1 Inhibitor abc_func->abc_inhib signal_path Analyze Signaling Pathways (PI3K/Akt, MAPK) tubulin_mut->signal_path signal_inhib Test this compound + Pathway Inhibitor signal_path->signal_inhib

Caption: Workflow for establishing and troubleshooting this compound resistance.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras Ras rtk->ras pgp P-glycoprotein (ABCB1) demecolcine_out This compound (out) pgp->demecolcine_out Efflux akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival mtor->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation erk->survival demecolcine_in This compound (in) demecolcine_in->pgp Binds microtubules Microtubules demecolcine_in->microtubules Inhibits Polymerization demecolcine_out->demecolcine_in Diffusion

Caption: Key mechanisms of this compound resistance in cancer cells.

References

Technical Support Center: Reversibility of Demecolcine-Induced Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols regarding the reversibility of mitotic arrest induced by Demecolcine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce mitotic arrest?

This compound, also known as Colcemid, is a chemical analogue of colchicine that is less toxic.[1] It functions as a potent mitotic inhibitor by disrupting microtubule dynamics.[2][3][4] Specifically, this compound interacts with tubulin dimers, preventing their polymerization into microtubules.[2] This depolymerization of microtubules disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis. As a result, the cell cycle is arrested in the metaphase stage.[1]

Q2: Is the mitotic arrest induced by this compound reversible?

Yes, under specific conditions, the mitotic arrest induced by this compound is reversible.[5][6] The reversibility is primarily due to the reassembly of microtubules after the removal of the drug.[7] Studies have shown that after washing out this compound, cells can reconstitute a functional bipolar spindle and proceed with normal cell division.[5] However, the success of reversal is time-dependent. Prolonged exposure to this compound can lead to irreversible effects.[5][8]

Q3: What is the general protocol for reversing this compound-induced mitotic arrest?

The general procedure involves removing the this compound-containing medium and replacing it with fresh, drug-free medium. This "washout" procedure should be performed thoroughly to ensure complete removal of the drug.[9] Typically, this involves one or more washes with a sterile balanced salt solution followed by the addition of fresh culture medium.

Q4: How long does it take for cells to recover after this compound washout?

The time to recovery can vary depending on the cell type, the concentration of this compound used, and the duration of the mitotic arrest. In some studies, microtubule repolymerization has been observed within hours of removing the drug. For instance, in PtK2 cells, the changes induced by Colcemid were almost fully reversed 2 hours after its removal.[6] In another study with HeLa cells, spindle lengths returned to normal after a 2-hour exposure to the drug followed by 1 hour in fresh medium.[5] For bovine oocytes, microtubule repolymerization was observed after 6 hours in a this compound-free medium.[3][4]

Q5: What factors can influence the reversibility of the mitotic arrest?

Several factors can impact the successful reversal of this compound-induced mitotic arrest:

  • Duration of Exposure: This is a critical factor. Cells arrested for extended periods (e. g., longer than 5-6 hours in some cell lines) may fail to recover and may instead undergo apoptosis or mitotic slippage.[5]

  • Concentration of this compound: Higher concentrations may require more thorough washing and may have more pronounced off-target effects, potentially impacting recovery.

  • Cell Type: Different cell lines and primary cells may exhibit varying sensitivities to this compound and have different capacities for recovery.

Q6: What are the potential outcomes for cells after this compound washout?

Following the removal of this compound, cells can have several fates:

  • Successful Mitosis: The cell successfully re-forms a mitotic spindle and completes a normal cell division.[5]

  • Mitotic Slippage: The cell exits mitosis without proper chromosome segregation, leading to a single polyploid daughter cell. This is a common outcome after prolonged mitotic arrest.[10]

  • Cell Death (Apoptosis): If the cell is arrested in mitosis for too long, it may trigger the intrinsic apoptotic pathway, leading to cell death.[10]

Q7: How can I verify that the mitotic arrest has been reversed?

Several methods can be used to confirm the reversal of mitotic arrest:

  • Live-Cell Imaging: This allows for the direct observation of cells as they exit metaphase, segregate their chromosomes, and undergo cytokinesis.[11]

  • Immunofluorescence: Staining for microtubules (e. g., with an anti-alpha-tubulin antibody) can visualize the re-formation of the mitotic spindle. DNA stains like DAPI can be used to observe chromosome decondensation and nuclear envelope re-formation.

  • Flow Cytometry: Analyzing the DNA content of the cell population can show a decrease in the 4N population (cells in G2/M) and an increase in the 2N population (cells in G1) as cells complete mitosis.

  • Western Blotting: Monitoring the levels of key cell cycle proteins, such as Cyclin B1, can indicate mitotic exit. The degradation of Cyclin B1 is a hallmark of the metaphase-to-anaphase transition.[12]

Troubleshooting Guide

Problem 1: Cells do not resume mitosis after washing out this compound.
Possible Cause Suggested Solution
Incomplete removal of this compound Improve the washout procedure. Increase the number of washes with sterile balanced salt solution (e.g., PBS) and ensure complete aspiration of the medium at each step.[9]
Prolonged mitotic arrest leading to irreversible state Reduce the incubation time with this compound. Cells arrested for extended periods may lose the ability to form a functional spindle.[5]
Cell type is highly sensitive to this compound Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that allows for reversible arrest in your specific cell line.
Cell health is compromised Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells may not recover well from mitotic arrest.
Problem 2: Increased polyploidy or cell death is observed after this compound washout.
Possible Cause Suggested Solution
Prolonged mitotic arrest As mentioned above, extended arrest can lead to mitotic slippage (resulting in polyploidy) or apoptosis.[8][10] Reduce the this compound incubation time.
High concentration of this compound A high drug concentration can increase cellular stress and the likelihood of apoptosis. Lower the concentration of this compound used.
Underlying cellular defects Some cell lines may have inherent defects in their spindle assembly checkpoint or apoptotic pathways, making them more prone to these outcomes.

Quantitative Data Summary

Table 1: Examples of this compound Concentrations and Incubation Times for Mitotic Arrest
Cell Type / Application This compound Concentration Incubation Time Reference
Karyotyping0.1 µg/mL4 hours[13]
General Cell Culture0.4 µg/mL4-6 hours
Bovine Oocytes (MI)0.05 µg/mLAs early as 0.5 hours[3][4]
Bovine Oocytes (MII)0.05 µg/mLAs early as 0.5 hours[3][4]
Table 2: Time Course of Reversal After this compound Washout
Cell Type Observation Time to Reversal Reference
HeLa CellsSpindle lengths restored to normal1 hour in fresh medium after 2-hour treatment[5]
PtK2 CellsReversal of structural changes2 hours after drug removal[6]
Bovine Oocytes (MII)Microtubule repolymerization6 hours in drug-free medium[3][4]

Experimental Protocols

Protocol 1: General Procedure for this compound-Induced Mitotic Arrest and Reversal

This protocol provides a general framework. Optimal conditions, particularly this compound concentration and incubation time, should be determined empirically for each cell line.

Materials:

  • Healthy, logarithmically growing cell culture

  • Complete cell culture medium

  • This compound stock solution

  • Sterile phosphate-buffered saline (PBS) or other balanced salt solution

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment:

    • Allow cells to adhere and grow for 24 hours or as appropriate for the cell line.

    • Add this compound to the culture medium to achieve the desired final concentration (e.g., 0.1-0.4 µg/mL).[13]

    • Incubate the cells for the desired period to induce mitotic arrest (e.g., 4-6 hours). This step should be optimized.

  • This compound Washout (Reversal):

    • Aspirate the this compound-containing medium from the culture vessel.

    • Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual drug. Aspirate the PBS completely after each wash.

    • Add fresh, pre-warmed, complete culture medium to the cells.

  • Post-Washout Incubation and Analysis:

    • Return the cells to the incubator.

    • Monitor the cells for signs of mitotic exit and cell division at various time points using live-cell imaging or other analytical methods.

Visualizations

Demecolcine_Mechanism cluster_arrest Mitotic Arrest Pathway cluster_reversal Reversal Pathway Tubulin Tubulin Dimers MT Microtubules (Polymerized) Tubulin->MT Polymerization Reversal Mitosis Resumes Tubulin->Reversal Repolymerization Spindle Mitotic Spindle MT->Spindle Forms Arrest Metaphase Arrest Spindle->Arrest Washout Washout Arrest->Washout This compound This compound This compound->Tubulin Binds to Washout->Tubulin Releases

Caption: Mechanism of this compound action and its reversal.

Experimental_Workflow Start Start: Healthy Cell Culture Add_Dem Add this compound (e.g., 0.1-0.4 µg/mL) Start->Add_Dem Incubate_Arrest Incubate (e.g., 4-6 hours) Add_Dem->Incubate_Arrest Arrested_Cells Metaphase-Arrested Cells Incubate_Arrest->Arrested_Cells Washout Washout: 1. Remove Medium 2. Wash 2x with PBS 3. Add Fresh Medium Arrested_Cells->Washout Incubate_Recovery Incubate for Recovery Washout->Incubate_Recovery Analysis Analysis: - Live-cell imaging - Immunofluorescence - Flow Cytometry Incubate_Recovery->Analysis End End Analysis->End

Caption: Experimental workflow for this compound washout.

Troubleshooting_Tree Problem Problem: No Mitotic Reversal Cause1 Incomplete Washout? Problem->Cause1 Solution1 Improve Wash Protocol: - Increase wash steps - Ensure complete aspiration Cause1->Solution1 Yes Cause2 Incubation Time Too Long? Cause1->Cause2 No Solution2 Reduce Incubation Time: - Perform time-course - Avoid > 6 hours Cause2->Solution2 Yes Cause3 Drug Concentration Too High? Cause2->Cause3 No Solution3 Reduce Concentration: - Perform dose-response Cause3->Solution3 Yes

Caption: Troubleshooting guide for lack of mitotic reversal.

References

Validation & Comparative

A Head-to-Head Battle for Cell Cycle Control: Demecolcine vs. Nocodazole in Cell Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, achieving a synchronized cell population is a critical step for a multitude of experimental assays. This guide provides a comprehensive comparison of two widely used microtubule-depolymerizing agents, Demecolcine and Nocodazole, for arresting cells in mitosis. We delve into their mechanisms of action, present available comparative data, and offer detailed protocols to help you select the optimal reagent for your research needs.

This compound, also known as Colcemid, and Nocodazole are both potent inhibitors of microtubule polymerization, leading to the disruption of the mitotic spindle and subsequent arrest of cells in the G2/M phase of the cell cycle.[1][2][3] This metaphase arrest allows for the enrichment of a cell population at a specific point in their division cycle, facilitating studies of cell cycle progression, protein expression, and the effects of therapeutic agents.

Mechanism of Action: A Shared Target with Subtle Differences

Both this compound and Nocodazole exert their effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the assembly of microtubules, which are essential components of the mitotic spindle responsible for chromosome segregation during cell division.[4][5]

This compound, a derivative of colchicine, is known to be less toxic than its parent compound.[4] It binds rapidly to tubulin, leading to the disassembly of existing microtubules and the inhibition of new microtubule formation.[4] Nocodazole also binds to β-tubulin and disrupts microtubule assembly and disassembly dynamics.[6] Notably, the effects of Nocodazole are generally considered to be more readily reversible upon removal of the drug compared to some other microtubule inhibitors like vincristine and colcemid.[7]

dot

Caption: Mechanism of microtubule-depolymerizing agents.

Performance Comparison: Insights from Experimental Data

While extensive head-to-head comparisons in various cell lines are limited, a study on porcine oocytes provides valuable quantitative insights into the efficiency of this compound and Nocodazole in inducing metaphase arrest for chemically assisted enucleation.

AgentConcentration (µg/mL)Incubation Time (min)Oocytes with Membrane Protrusion (%)
This compound 0.160>70%[8]
0.430>70%[8]
0.460>70%[8]
Nocodazole 330>70%[8]
360>70%[8]
Data from a study on chemically assisted enucleation of porcine oocytes.[8]

This data suggests that both agents can be highly effective in inducing mitotic arrest, although the optimal concentrations and incubation times may differ. It is crucial to optimize these parameters for each specific cell line and experimental goal.[1][9][10]

ParameterThis compoundNocodazole
Typical Working Concentration 0.1 - 0.5 µg/mL[4]0.1 - 1 µg/mL[11]
Typical Incubation Time 4 - 6 hours[12]12 - 24 hours[2][3]
Reversibility Generally reversibleReadily reversible[7]
Toxicity Less toxic than colchicine[4]Can induce apoptosis at higher concentrations or with prolonged exposure[5]

Experimental Protocols

Below are detailed protocols for cell synchronization using this compound and Nocodazole for both adherent and suspension cells.

dot

Experimental_Workflow Start Asynchronous Cell Culture Drug_Addition Add this compound or Nocodazole Start->Drug_Addition Incubation Incubate (Time & Concentration Dependent) Drug_Addition->Incubation Harvest Harvest Mitotic Cells Incubation->Harvest Wash Wash to Remove Drug Harvest->Wash Release Release into Drug-Free Medium Wash->Release Analysis Analyze Synchronized Population (e.g., Flow Cytometry, Western Blot) Release->Analysis

Caption: General workflow for cell synchronization.

This compound Synchronization Protocol

For Adherent Cells:

  • Cell Seeding: Plate cells at a density that will allow them to be in the exponential growth phase at the time of treatment.

  • This compound Addition: Once cells have adhered and are actively dividing, add this compound to the culture medium to a final concentration of 0.1-0.5 µg/mL.[4]

  • Incubation: Incubate the cells for 4-6 hours at 37°C.[12] The optimal incubation time should be determined empirically for each cell line.

  • Harvesting Mitotic Cells: Mitotic cells will round up and detach from the culture surface. These can be collected by gently shaking the culture dish and collecting the medium.

  • Washing: Centrifuge the collected cell suspension to pellet the cells. Wash the cell pellet with pre-warmed, drug-free culture medium or PBS to remove all traces of this compound.

  • Resuspension: Resuspend the cells in fresh, pre-warmed culture medium for downstream applications.

For Suspension Cells:

  • Cell Culture: Ensure the suspension cell culture is in the logarithmic growth phase.

  • This compound Addition: Add this compound directly to the culture flask to a final concentration of 0.1-0.5 µg/mL.[4]

  • Incubation: Incubate the cells for 4-6 hours at 37°C with gentle agitation.[12]

  • Harvesting: Transfer the cell suspension to a centrifuge tube.

  • Washing: Pellet the cells by centrifugation and wash with pre-warmed, drug-free medium or PBS.

  • Resuspension: Resuspend the synchronized cells in fresh medium.

Nocodazole Synchronization Protocol

For Adherent Cells:

  • Cell Seeding: Plate cells to be in exponential growth at the time of drug addition.

  • Nocodazole Addition: Add Nocodazole to the culture medium to a final concentration of 0.1-1 µg/mL.[11]

  • Incubation: Incubate the cells for 12-24 hours at 37°C.[2][3] Optimization of incubation time is critical to maximize synchronization and minimize cytotoxicity.

  • Harvesting Mitotic Cells (Mitotic Shake-off): Gently tap the side of the culture dish or flask to dislodge the rounded, loosely attached mitotic cells. Collect the medium containing these cells.

  • Washing: Centrifuge the collected cells, discard the supernatant, and wash the pellet with pre-warmed, drug-free medium or PBS.

  • Resuspension: Resuspend the cells in fresh, pre-warmed culture medium.

For Suspension Cells:

  • Cell Culture: Maintain the suspension culture in the logarithmic growth phase.

  • Nocodazole Addition: Add Nocodazole to the culture to a final concentration of 0.1-1 µg/mL.[11]

  • Incubation: Incubate for 12-24 hours at 37°C.[2][3]

  • Harvesting: Collect the cell suspension.

  • Washing: Pellet the cells by centrifugation and wash with pre-warmed, drug-free medium or PBS.

  • Resuspension: Resuspend the synchronized cell population in fresh medium for subsequent experiments.

Conclusion: Making an Informed Choice

Both this compound and Nocodazole are effective tools for synchronizing cells in the G2/M phase. The choice between them will depend on the specific requirements of the experiment, including the cell type, the desired duration of mitotic arrest, and the importance of rapid reversibility.

  • Nocodazole is often favored for its well-documented and readily reversible effects, making it a versatile choice for a wide range of applications.[7]

  • This compound can be a suitable alternative, particularly when a shorter incubation time is desired.[12]

For any new cell line, it is imperative to perform a dose-response and time-course experiment to determine the optimal conditions for achieving high synchronization efficiency with minimal impact on cell viability. By carefully considering the information and protocols presented in this guide, researchers can confidently select and implement the most appropriate method for their cell synchronization needs.

References

Validating Mitotic Arrest: A Comparative Guide to Anti-Phospho-Histone H3 Antibody Staining After Demecolcine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating mitotic arrest is a critical step in cell cycle research and anti-cancer drug screening. This guide provides a comprehensive comparison of Demecolcine-induced mitotic arrest validated by the widely used anti-phospho-histone H3 (Ser10) antibody. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods to ensure robust and reliable results.

The phosphorylation of histone H3 at serine 10 (pHH3) is a hallmark of condensed chromatin and is tightly correlated with cells undergoing mitosis. This makes the anti-pHH3 antibody an invaluable tool for specifically identifying and quantifying mitotic cells. This compound, a microtubule-depolymerizing agent, is frequently used to induce mitotic arrest, leading to an accumulation of cells in the M-phase, which can then be readily detected using the anti-pHH3 antibody.

Comparison of Mitotic Arresting Agents

While this compound is a potent inducer of mitotic arrest, other agents with different mechanisms of action are also commonly used. The choice of agent can influence the duration of mitotic arrest and downstream cellular fates. Below is a comparison of this compound with two other widely used mitotic inhibitors, Nocodazole and Paclitaxel, in HeLa cells.

Mitotic InhibitorMechanism of ActionTypical Concentration (HeLa cells)Typical Incubation Time (HeLa cells)Observed Mitotic Index (% pHH3 positive cells)Reference
This compound (Colcemid) Depolymerizes microtubules0.1 - 0.4 µg/mL16 - 24 hoursHigh accumulation of mitotic cells.[1]
Nocodazole Depolymerizes microtubules100 ng/mL - 1.5 µM12 - 24 hours~11-13% after 8 hours[2]; ~77% in enriched population after 24h[3][2][3][4][5][6][7][8]
Paclitaxel (Taxol) Stabilizes microtubules3 nM - 10 nM16 - 24 hours~90% mitotic block at 10 nM for 20 hours[9][10][11][9][10][11][12][13]

Alternative Markers for Mitotic Arrest

While phospho-histone H3 is a highly specific and widely accepted marker for mitosis, other proteins that are specifically expressed or modified during M-phase can also be used for validation.

Mitotic MarkerDescriptionAdvantagesDisadvantages
Phospho-Histone H3 (Ser10/28) Phosphorylation of histone H3 is directly linked to chromosome condensation in mitosis.Highly specific to mitotic cells, low background, suitable for multiple applications (IHC, IF, WB, Flow Cytometry).Signal disappears as cells exit mitosis.
MPM-2 (Mitotic Protein Monoclonal 2) Recognizes a group of proteins that are specifically phosphorylated during mitosis on a [pS/pT]P motif.Stains multiple structures in mitotic cells (e.g., centrosomes, kinetochores), providing broader mitotic context.May have higher background staining compared to pHH3. Recognizes a broader range of phosphorylated proteins, which may not all be exclusively mitotic.[14][15][16]
Cyclin B1 A regulatory protein essential for the G2/M transition and entry into mitosis. Its levels peak in mitosis and it is rapidly degraded at the anaphase-promoting complex/cyclosome (APC/C) to allow mitotic exit.A key regulator of mitosis, its presence is indicative of the G2/M phase.Not exclusively a mitotic marker as its levels start to rise in G2. Its degradation marks a specific point in mitosis (anaphase onset).[17][18][19][20][21]

Experimental Protocols

Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for inducing mitotic arrest with this compound and validating it using anti-phospho-histone H3 antibody through various techniques.

Immunofluorescence Protocol

Objective: To visualize and quantify mitotic cells in a cell population.

  • Cell Culture: Plate HeLa cells on coverslips in a 6-well plate and grow to 60-80% confluency.

  • Mitotic Arrest: Treat cells with 0.1 µg/mL this compound for 16-24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-phospho-histone H3 (Ser10) antibody (e.g., Rabbit polyclonal) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash cells three times with PBST and counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclei.

  • Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blot Protocol

Objective: To detect the levels of phospho-histone H3 in a cell lysate.

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins on a 15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-histone H3 (Ser10) antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry Protocol

Objective: To quantify the percentage of mitotic cells in a population.

  • Cell Preparation: Harvest this compound-treated cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 15 minutes on ice.

  • Primary Antibody Incubation: Wash the cells and incubate with anti-phospho-histone H3 (Ser10) antibody diluted in PBS containing 1% BSA for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • DNA Staining: Wash the cells and resuspend in PBS containing propidium iodide and RNase A.

  • Analysis: Analyze the cells using a flow cytometer, gating on the pHH3-positive population with 4N DNA content.

Visualizing the Process: Diagrams

To better illustrate the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Mitotic Arrest Induction cluster_validation Validation cluster_analysis Data Analysis a Plate Cells b Grow to 60-80% Confluency a->b c Treat with this compound (e.g., 0.1 µg/mL, 16-24h) b->c d Immunofluorescence c->d e Western Blot c->e f Flow Cytometry c->f g Quantify Mitotic Index d->g h Analyze Protein Levels e->h i Determine % of pHH3+ Cells f->i

Caption: Experimental workflow for validating mitotic arrest.

mitotic_arrest_pathway cluster_inhibitor Mitotic Inhibitor cluster_cell_cycle Cell Cycle Progression cluster_signaling Signaling Pathway This compound This compound microtubules Microtubule Dynamics This compound->microtubules inhibits spindle Mitotic Spindle Formation microtubules->spindle required for sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac defects activate mitosis Mitotic Arrest (Metaphase) sac->mitosis aurora Aurora Kinases (e.g., Aurora B) mitosis->aurora activates h3 Histone H3 aurora->h3 phosphorylates ph3 Phospho-Histone H3 (Ser10) h3->ph3 condensation Chromosome Condensation ph3->condensation

References

A Comparative Guide to Mitotic Arresting Agents for Karyotyping: Demecolcine and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cytogenetics, the quality of a karyotype is paramount. Achieving well-spread, properly condensed chromosomes hinges on the effective arrest of cells in metaphase. For decades, Demecolcine (also known as Colcemid) has been a staple for inducing mitotic arrest. However, a range of other chemical agents, each with unique mechanisms and potential advantages, are available. This guide provides a comprehensive cross-validation of this compound's performance against other notable mitotic inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection of the optimal agent for your research needs.

Performance Comparison of Mitotic Inhibitors

The efficacy of a mitotic inhibitor for karyotyping is typically assessed by its ability to yield a high mitotic index (the proportion of cells in mitosis) while maintaining optimal chromosome length and morphology for clear banding and analysis. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Mitotic Index and Chromosome Length with Various Mitotic Inhibitors in Bovine Lymphocyte Cultures

Mitotic InhibitorConcentrationMitotic Index (%)Mean Chromosome Length (Arbitrary Units)
This compound (Colcemid) 0.1 µg/mL3.2122.7
Nocodazole 0.1 µg/mL4.1735.2
Org9935 0.1 µg/mL3.7434.8
Griseofulvin 0.1 µg/mL3.1135.5
Vinblastine 0.1 µg/mL5.8829.8
Combretastatin A-4 0.1 µg/mL5.0030.5
Podophyllotoxin 0.1 µg/mL5.5231.2
Paclitaxel 0.1 µg/mL2.8928.7

Data adapted from a study on bovine lymphocyte cultures. The results indicate that Nocodazole, Org9935, and Griseofulvin can produce significantly longer chromosomes compared to this compound, which can be advantageous for high-resolution banding analysis.[1]

Table 2: Comparative Efficacy of this compound and Nocodazole in Human Pluripotent Stem Cells

Mitotic InhibitorConcentrationIncubation TimeMitotic Index (%)
This compound 0.1 µg/mL16 hours8.0
Nocodazole 0.1 µg/mL16 hours15.2

This study on human embryonic stem cells suggests that Nocodazole can yield a significantly higher mitotic index compared to this compound under the tested conditions, which is beneficial for obtaining a sufficient number of metaphase spreads for analysis.[2]

Mechanisms of Action: A Visual Guide

The differential effects of these agents stem from their distinct interactions with the microtubule cytoskeleton. The following diagrams illustrate the primary mechanisms of action for the major classes of mitotic inhibitors used in karyotyping.

Microtubule_Destabilizers cluster_agents Microtubule Destabilizing Agents cluster_tubulin Tubulin Dynamics cluster_mitosis Mitosis This compound This compound (Colcemid) Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to tubulin Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Vinca_Alkaloids Vinca Alkaloids (Vincristine, Vinblastine) Vinca_Alkaloids->Tubulin Binds to tubulin ends Vinca_Alkaloids->Microtubule_Polymerization Inhibits Nocodazole Nocodazole Nocodazole->Tubulin Binds to β-tubulin Nocodazole->Microtubule_Polymerization Inhibits Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Spindle_Formation Prevents Metaphase_Arrest Metaphase Arrest Spindle_Formation->Metaphase_Arrest Leads to

Caption: Mechanism of microtubule destabilizing agents.

Microtubule_Stabilizers cluster_agents Microtubule Stabilizing Agents cluster_tubulin Tubulin Dynamics cluster_mitosis Mitosis Taxanes Taxanes (Paclitaxel) Microtubules Microtubules Taxanes->Microtubules Binds to polymerized microtubules Microtubule_Depolymerization Microtubule Depolymerization Taxanes->Microtubule_Depolymerization Inhibits Spindle_Dynamics Mitotic Spindle Dynamics Microtubule_Depolymerization->Spindle_Dynamics Disrupts Metaphase_Arrest Metaphase Arrest Spindle_Dynamics->Metaphase_Arrest Leads to

Caption: Mechanism of microtubule stabilizing agents.

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and high-quality results. Below are representative protocols for the use of this compound and Nocodazole for mitotic arrest in cultured cells.

Protocol 1: Mitotic Arrest using this compound (Colcemid)

This protocol is a standard procedure for preparing metaphase spreads from adherent or suspension cell cultures.

Materials:

  • Cell culture medium appropriate for the cell line

  • This compound (Colcemid) solution (e.g., 10 µg/mL stock)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Trypsin-EDTA (for adherent cells)

  • Hypotonic solution (0.075 M KCl), pre-warmed to 37°C

  • Fixative solution (3:1 methanol:acetic acid), freshly prepared and chilled

  • Microscope slides

Procedure:

  • Cell Culture: Culture cells to approximately 70-80% confluency. For optimal results, ensure cells are in the exponential growth phase.

  • Mitotic Arrest: Add this compound to the culture medium to a final concentration of 0.05-0.1 µg/mL.[3] The optimal concentration and incubation time should be determined empirically for each cell line, but a typical incubation is 2-4 hours at 37°C. For some cell types, such as human pluripotent stem cells, a longer incubation of up to 16 hours may be beneficial.[2]

  • Cell Harvest:

    • Suspension cells: Gently resuspend the cells and transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Aspirate the medium containing this compound (and any floating mitotic cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5-10 minutes.

  • Hypotonic Treatment: Carefully aspirate the supernatant, leaving a small amount of medium to resuspend the cell pellet. Add 5-10 mL of pre-warmed hypotonic solution (0.075 M KCl) dropwise while gently vortexing. Incubate at 37°C for 15-20 minutes.

  • Fixation: Add a few drops of fresh, cold fixative to the cell suspension and mix gently. Centrifuge at 200 x g for 5-10 minutes.

  • Washing: Aspirate the supernatant and resuspend the pellet in 5-10 mL of fresh, cold fixative. Repeat this wash step two more times.

  • Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fixative. Drop the cell suspension onto clean, cold, wet microscope slides from a height to facilitate chromosome spreading.

  • Drying and Staining: Allow the slides to air dry before proceeding with chromosome banding and staining techniques.

Protocol 2: Mitotic Arrest using Nocodazole

Nocodazole is a potent synthetic mitotic inhibitor that can yield a high percentage of mitotic cells.

Materials:

  • Cell culture medium appropriate for the cell line

  • Nocodazole solution (e.g., 10 mg/mL in DMSO stock)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Trypsin-EDTA (for adherent cells)

  • Hypotonic solution (0.075 M KCl), pre-warmed to 37°C

  • Fixative solution (3:1 methanol:acetic acid), freshly prepared and chilled

  • Microscope slides

Procedure:

  • Cell Culture: Culture cells to approximately 50-60% confluency.

  • Mitotic Arrest: Add Nocodazole to the culture medium to a final concentration of 0.05-0.1 µg/mL.[2] The optimal incubation time can vary significantly between cell lines, ranging from 4 to 18 hours at 37°C.[4] For cell synchronization experiments, a longer incubation of 12-18 hours is often used.[4]

  • Cell Harvest:

    • Mitotic cells, which round up and detach, can be selectively harvested by gently shaking the culture vessel ("mitotic shake-off"). Collect the medium containing these cells.

    • For a higher yield, the remaining adherent cells can be harvested using Trypsin-EDTA and combined with the cells from the shake-off.

  • Centrifugation, Hypotonic Treatment, Fixation, and Slide Preparation: Follow steps 4-9 as described in the this compound protocol.

Experimental Workflow for Karyotyping

The following diagram outlines the general workflow for preparing chromosomes for karyotype analysis, from cell culture to slide preparation.

Karyotyping_Workflow Start Start: Cell Culture (Exponential Growth Phase) Mitotic_Arrest Mitotic Arrest (e.g., this compound, Nocodazole) Start->Mitotic_Arrest Harvest Cell Harvest (Suspension or Adherent) Mitotic_Arrest->Harvest Centrifuge1 Centrifugation Harvest->Centrifuge1 Hypotonic Hypotonic Treatment (0.075 M KCl) Centrifuge1->Hypotonic Centrifuge2 Centrifugation Hypotonic->Centrifuge2 Fixation Fixation (3:1 Methanol:Acetic Acid) Centrifuge2->Fixation Wash Repeat Fixation/Wash (2-3x) Fixation->Wash Slide_Prep Slide Preparation (Dropping onto slides) Wash->Slide_Prep End End: Chromosome Spreads for Banding and Analysis Slide_Prep->End

Caption: General experimental workflow for karyotyping.

Conclusion

The choice of mitotic arresting agent can significantly impact the quality and efficiency of karyotype analysis. While this compound remains a reliable and widely used agent, alternatives such as Nocodazole may offer advantages in terms of a higher mitotic index, and agents like Griseofulvin and Org9935 may yield longer chromosomes, which is beneficial for high-resolution studies.[1][2] The optimal choice will depend on the specific cell type, experimental goals, and the need to balance mitotic yield with chromosome morphology. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to cross-validate and optimize their karyotyping procedures, ultimately leading to more accurate and insightful cytogenetic analyses.

References

A Researcher's Guide to Assessing the Purity and Biological Activity of Demecolcine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating a new batch of Demecolcine, a critical microtubule-depolymerizing agent used in cancer research and cytogenetics. We present standardized protocols and comparative data to ensure the reliability and consistency of your experimental results. This document outlines methods for assessing chemical purity via High-Performance Liquid Chromatography (HPLC) and biological activity through both biochemical and cell-based assays, comparing the new batch against a reference standard and other common microtubule inhibitors like Colchicine and Nocodazole.

Section 1: Purity Assessment by HPLC

The chemical purity of this compound is paramount for accurate and reproducible experimental outcomes. The primary method for determining the purity of a new batch is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates this compound from potential impurities and related alkaloids.[1][2] A purity level of ≥98% is the generally accepted standard for research-grade this compound.[3]

Table 1: Purity Profile of New this compound Batch
CompoundRetention Time (min)Area (%) - Reference StandardArea (%) - New BatchSpecification
This compound 10.2 99.5 99.3 ≥98.0%
Impurity A8.50.20.3<0.5%
Colchicine11.80.30.4<0.5%
Experimental Protocol: RP-HPLC for this compound Purity

This protocol is designed to quantify this compound and separate it from its common analogue, Colchicine.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M Potassium Dihydrogenphosphate, 5 mM 1-Pentanesulfonic acid in water.

    • Mobile Phase B: Methanol and Acetonitrile.

    • Flow Rate: 1.5 mL/min.[2]

    • Detection: UV at 254 nm.[2]

    • Temperature: Ambient.

  • Standard and Sample Preparation:

    • Reference Standard: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Create a working standard of 10 µg/mL by diluting with the mobile phase.

    • New Batch Sample: Prepare a 1 mg/mL stock solution of the new this compound batch in methanol. Dilute to a final concentration of 10 µg/mL with the mobile phase.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 20 µL of the reference standard and the new batch sample.

    • Run a gradient elution program to effectively separate all components.

    • Integrate the peak areas to determine the percentage purity of this compound in the new batch relative to the total peak area.

Section 2: Biological Activity Assessment

Verifying the biological activity of a new this compound batch is crucial. This involves assessing its ability to inhibit tubulin polymerization directly (biochemical activity) and to arrest cells in mitosis (cellular activity).

A. Biochemical Activity: In Vitro Tubulin Polymerization Assay

This compound functions by binding to tubulin dimers, thereby inhibiting their polymerization into microtubules.[4][5] This assay measures the concentration-dependent inhibition of tubulin assembly, a direct indicator of its biochemical potency. The half-maximal inhibitory concentration (IC50) is the key metric derived from this experiment.

Table 2: Comparative IC50 Values for Tubulin Polymerization Inhibition
CompoundIC50 (µM) - ReferenceIC50 (µM) - New Batch
This compound 2.4 2.5
Colchicine3.1N/A
Nocodazole5.5N/A

Reference values for competitors are illustrative and based on typical experimental findings under similar conditions.[6][7]

Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based)

This protocol utilizes a fluorescent reporter that binds to polymerized microtubules, allowing for real-time monitoring of tubulin assembly.[8]

  • Reagent Preparation:

    • Tubulin: Use purified porcine brain tubulin (>99% pure). Reconstitute in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[8]

    • GTP Solution: 10 mM GTP in buffer.

    • Fluorescent Reporter: DAPI (6.3 µM) or a similar microtubule-binding dye.[8]

    • Test Compounds: Prepare serial dilutions of the new this compound batch, reference standard, Colchicine, and Nocodazole in DMSO. The final DMSO concentration in the assay should be <1%.

  • Assay Procedure:

    • In a 96-well microplate, add the tubulin solution.

    • Add the test compounds at various concentrations. Include a DMSO-only control (vehicle) and a positive control (e.g., a known inhibitor).

    • Initiate polymerization by adding GTP and the fluorescent reporter.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence intensity every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • Determine the rate of polymerization for each concentration.

    • Plot the percentage of inhibition (relative to the vehicle control) against the compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

B. Cellular Activity: Cell Cycle Arrest Assay

This compound's primary cellular effect is the arrest of cells in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle.[4][9] This is typically quantified by flow cytometry after staining cellular DNA.

Table 3: G2/M Phase Arrest in HeLa Cells
Treatment (Concentration)% Cells in G2/M - Reference% Cells in G2/M - New Batch
Vehicle (DMSO)15.2%15.5%
This compound (0.1 µg/mL) 75.8% 74.9%
Colchicine (0.1 µg/mL)72.3%N/A
Nocodazole (0.1 µg/mL)78.1%N/A
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment:

    • Seed HeLa cells (or another suitable cancer cell line) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the new this compound batch, reference standard, and competitor compounds at a final concentration of 0.1 µg/mL for 18-24 hours. Include a vehicle-treated control.[9]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of DNA content (fluorescence intensity).

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.[10]

Section 3: Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Demecolcine_Mechanism cluster_tubulin Microtubule Dynamics Alpha-Tubulin Alpha-Tubulin Beta-Tubulin Beta-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin->Tubulin Dimer Microtubule Plus End Growing Microtubule Minus End Tubulin Dimer->Microtubule:plus Polymerization Tubulin Dimer->Microtubule:plus Inhibits Polymerization Microtubule:plus->Tubulin Dimer Depolymerization This compound This compound This compound->Tubulin Dimer Binds to

Caption: Mechanism of this compound action on microtubule polymerization.

Experimental_Workflow cluster_purity Purity Assessment cluster_activity Activity Assessment Prep_Sample Prepare Sample & Reference Standard Run_HPLC RP-HPLC Analysis Prep_Sample->Run_HPLC Analyze_Purity Calculate >98% Purity Run_HPLC->Analyze_Purity Result Pass/Fail Analyze_Purity->Result Biochem_Assay Tubulin Polymerization Assay Calc_IC50 Calculate IC50 Biochem_Assay->Calc_IC50 Cell_Assay Cell Cycle Arrest Assay Quant_G2M Quantify G2/M Cells Cell_Assay->Quant_G2M Calc_IC50->Result Quant_G2M->Result New_Batch New this compound Batch New_Batch->Biochem_Assay New_Batch->Cell_Assay

Caption: Workflow for purity and activity assessment of this compound.

Activity_Comparison Colchicine Colchicine Potency_C High Potency (Low µM IC50) Colchicine->Potency_C Toxicity_C Higher Toxicity Colchicine->Toxicity_C Reversibility_C Poorly Reversible Colchicine->Reversibility_C Nocodazole Nocodazole Potency_N Moderate Potency (Mid µM IC50) Nocodazole->Potency_N Toxicity_N Low Toxicity Nocodazole->Toxicity_N Reversibility_N Rapidly Reversible Nocodazole->Reversibility_N Potency High Potency (Low µM IC50) Toxicity Lower Toxicity Reversibility Readily Reversible

Caption: Comparison of this compound with other microtubule inhibitors.

References

A Researcher's Guide to Selecting Demecolcine: A Comparative Analysis of Leading Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and performance of a compound like Demecolcine are paramount. This guide provides a comprehensive side-by-side comparison of this compound from various prominent suppliers, offering a framework for informed purchasing decisions. While direct comparative performance data is often proprietary, this guide outlines key specifications and provides standardized experimental protocols to empower users to evaluate different sources of this compound effectively.

This compound, also known as Colcemid, is a microtubule-depolymerizing agent widely used in cell biology for cell synchronization, karyotyping, and as a potential antineoplastic agent. Its efficacy is directly dependent on its purity and the absence of contaminants that could introduce variability into experiments. This comparison focuses on suppliers who provide this compound for research purposes.

Key Supplier and Product Specifications

A survey of prominent suppliers reveals a general commitment to high purity, with most offering this compound at ≥98% purity as determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the specifications advertised by several major suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.

SupplierBrand/DistributorAdvertised PurityAvailable Formats
Sigma-Aldrich (Merck) Sigma-Aldrich≥98% (HPLC)[1]Powder[1]
Cayman Chemical Cayman Chemical≥98%Powder
LKT Laboratories LKT LabsNot specifiedPowder[2]
Avantor Enzo Life Sciences≥98% (by HPLC)[3]Powder[3]
Avantor BiowestNot specified10 µg/ml solution in PBS[3]
MP Biomedicals MP BiomedicalsNot specifiedPowder
HiMedia Laboratories HiMediaNot specifiedPowder[4]
CDH Fine Chemical CDHCell Culture TestedPowder[5]
CymitQuimica Apollo Scientific97%+Powder[6]

Experimental Protocols for Performance Evaluation

To facilitate a direct and unbiased comparison of this compound from different suppliers, the following experimental protocols are provided. These assays are designed to assess the biological activity and cytotoxic effects of the compound.

Microtubule Depolymerization Assay (In Vitro)

This assay directly measures the primary mechanism of action of this compound.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye. This compound will inhibit this polymerization in a dose-dependent manner.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

  • Add a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

  • Dispense the tubulin solution into a 96-well plate.

  • Add varying concentrations of this compound from each supplier to the wells. Include a negative control (vehicle only) and a positive control (a known microtubule inhibitor).

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the fluorescence intensity over time using a plate reader.

  • Calculate the IC₅₀ value for each supplier's this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Purified Tubulin Mix Combine Tubulin, Buffer, Dye Tubulin->Mix Buffer Polymerization Buffer Buffer->Mix Dye Fluorescent Reporter Dye->Mix This compound This compound (Suppliers A, B, C) Add_this compound Add this compound Dilutions This compound->Add_this compound Plate Dispense into 96-well Plate Mix->Plate Plate->Add_this compound Initiate Add GTP & Incubate at 37°C Add_this compound->Initiate Read Measure Fluorescence Initiate->Read Calculate Calculate IC50 Values Read->Calculate

Caption: Workflow for the in vitro microtubule polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This assay assesses the ability of this compound to induce mitotic arrest.

Principle: this compound treatment arrests cells in the G2/M phase of the cell cycle. The proportion of cells in each phase can be quantified by staining the DNA with a fluorescent dye and analyzing by flow cytometry.

Protocol:

  • Seed a suitable cell line (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound from each supplier for a defined period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol.

  • Stain the cells with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G2/M phase for each treatment group.

G cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Analysis Seed Seed Cells in 6-well Plates Treat Treat with this compound Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Fix Fix in Cold Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Flow Analyze by Flow Cytometry Stain->Flow Quantify Quantify G2/M Population Flow->Quantify

Caption: Workflow for cell cycle analysis by flow cytometry.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the effect of this compound on cell viability.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Since this reduction only occurs in metabolically active cells, the level of color formation is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of this compound from each supplier for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Mechanism of Action: this compound's Effect on Microtubule Dynamics

This compound exerts its biological effects by interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, this compound inhibits its polymerization. This leads to the disruption of the mitotic spindle, causing cells to arrest in metaphase.

G cluster_pathway This compound Signaling Pathway This compound This compound Tubulin Tubulin Subunits This compound->Tubulin binds Microtubule Microtubule Polymer This compound->Microtubule inhibits polymerization Tubulin->Microtubule polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle forms Arrest Metaphase Arrest Spindle->Arrest leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

The selection of a chemical reagent for research requires careful consideration of its purity and biological activity. While most reputable suppliers provide high-purity this compound, lot-to-lot variability and the presence of minor impurities can impact experimental outcomes. By requesting detailed Certificates of Analysis and performing standardized functional assays as outlined in this guide, researchers can confidently select the most suitable this compound for their specific needs, ensuring the reliability and reproducibility of their results.

References

A Comparative Guide to Oocyte Enucleation: Evaluating the Efficiency of Demecolcine and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous process of oocyte enucleation is a cornerstone of somatic cell nuclear transfer (SCNT) and related research. The success of these endeavors hinges on the efficient and minimally invasive removal of the oocyte's nuclear material. Demecolcine, a microtubule-depolymerizing agent, has emerged as a prominent tool for chemically assisted enucleation. This guide provides an objective comparison of this compound's enucleation efficiency against other chemical and mechanical alternatives, supported by experimental data and detailed protocols.

This compound: A Chemical Assistant for Precise Enucleation

This compound simplifies the enucleation process by inducing the formation of a cytoplasmic protrusion containing the metaphase II (MII) chromosomes. This distinct bleb can then be easily removed, minimizing the loss of cytoplasm and cellular stress compared to traditional mechanical enucleation.

Mechanism of Action

This compound disrupts the microtubule spindle dynamics within the oocyte. This disruption leads to the disintegration of the spindle and an increase in MAP kinase activity. Consequently, an actin-rich ring forms around the condensed chromosome mass, leading to the formation of a distinct cytoplasmic protrusion that houses the genetic material, making it a clear target for removal.[1]

Comparative Analysis of Enucleation Efficiency

The efficacy of oocyte enucleation is a critical determinant of subsequent embryonic development. The following table summarizes the enucleation efficiency of this compound and its alternatives based on available experimental data. It is important to note that efficiency can be species- and strain-dependent.

Enucleation MethodKey Active AgentReported Enucleation EfficiencySpecies StudiedReference(s)
This compound-Assisted Enucleation (DAE) This compound>90% (protrusion formation in goat oocytes), 100% (sheep oocytes)Goat, Sheep, Porcine, Bovine, Mouse[1][2]
Nocodazole-Assisted Enucleation NocodazoleSimilar to this compound; strain- and species-specificMouse, Goat, Porcine[3]
Cytochalasin B-Assisted Mechanical Enucleation Cytochalasin B100% (when used with mechanical removal)Mouse[4]
Caffeine-Assisted Enucleation Caffeine~85% (protrusion formation in goat oocytes)Goat, Pig[5]
MG132-Assisted Enucleation MG132~85% (protrusion formation in goat oocytes)Goat[5]
Etoposide-Induced Functional Enucleation EtoposideFunctional enucleation (inhibits development beyond 2-cell stage)Mouse[6][7]
Mechanical ("Straight") Enucleation None~85%Sheep[2]
Blind Aspiration Enucleation NoneLower than this compound-assisted methodsGoat[1]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for key enucleation techniques.

This compound-Assisted Enucleation (DAE) Protocol (Goat Oocytes)
  • Oocyte Maturation: Mature oocytes in vitro.

  • This compound Treatment: Incubate mature oocytes in a medium containing 0.8 ng/mL this compound for 30 minutes. This induces the formation of a cytoplasmic protrusion.[1]

  • Enucleation: The protrusion containing the chromosome mass is then mechanically removed using a micropipette. This can be performed in a medium supplemented with Cytochalasin B to relax the cytoskeleton.

Nocodazole-Assisted Enucleation Protocol
  • The protocol for Nocodazole-assisted enucleation is similar to that of this compound, involving the treatment of pre-activated oocytes with Nocodazole to induce the extrusion of chromosomes within the second polar body.[3] The optimal concentration and duration of treatment are species- and strain-dependent and require empirical determination.

Cytochalasin B-Assisted Mechanical Enucleation Protocol (Mouse Oocytes)
  • Oocyte Preparation: Transfer mature oocytes into a droplet of HEPES-CZB medium containing 5 µg/ml Cytochalasin B.[4]

  • Immobilization: Immobilize an oocyte using a holding pipette.

  • Zona Drilling: "Drill" the zona pellucida using several piezo-pulses at the tip of an enucleation pipette.[4]

  • Chromosome Removal: The Metaphase II chromosome-spindle complex, visible as a translucent spot, is aspirated into the pipette along with a small amount of cytoplasm.[4]

  • Severing: The cytoplasmic bridge is severed by gently pulling the pipette away from the oocyte.[4]

Caffeine-Assisted Enucleation Protocol (Goat Oocytes)
  • Oocyte Maturation: Mature oocytes in vitro.

  • Caffeine Treatment: Incubate oocytes in a medium containing 1-mM caffeine for 30 minutes to induce cytoplasmic protrusions.[5]

  • Enucleation: Mechanically remove the protrusion containing the genetic material.

MG132-Assisted Enucleation Protocol (Goat Oocytes)
  • Oocyte Maturation: Mature oocytes in vitro.

  • MG132 Treatment: Treat oocytes with 5-µM MG132 for 30 minutes to induce ooplasmic protrusions.[5]

  • Enucleation: Mechanically remove the resulting protrusion.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound-assisted enucleation and the proposed signaling pathway.

Demecolcine_Enucleation_Workflow cluster_prep Oocyte Preparation cluster_treatment Chemical Treatment cluster_enucleation Enucleation oocyte_maturation In Vitro Matured Oocyte demecolcine_incubation Incubate with this compound oocyte_maturation->demecolcine_incubation protrusion_formation Cytoplasmic Protrusion Formation demecolcine_incubation->protrusion_formation mechanical_removal Mechanical Removal of Protrusion protrusion_formation->mechanical_removal enucleated_oocyte Enucleated Oocyte (Cytoplast) mechanical_removal->enucleated_oocyte

Experimental workflow for this compound-assisted oocyte enucleation.

Demecolcine_Signaling_Pathway This compound This compound microtubule_spindle Microtubule Spindle This compound->microtubule_spindle Disrupts map_kinase MAP Kinase Activity microtubule_spindle->map_kinase Leads to Increased actin_ring Actin-Rich Ring Formation map_kinase->actin_ring Promotes protrusion Cytoplasmic Protrusion actin_ring->protrusion Induces

Proposed signaling pathway for this compound-induced cytoplasmic protrusion.

Conclusion

This compound-assisted enucleation presents a highly efficient and less invasive alternative to traditional mechanical methods. Its ability to induce a distinct cytoplasmic protrusion containing the genetic material simplifies the enucleation process and can lead to high success rates. While alternatives like Nocodazole, Caffeine, and MG132 also show promise in chemically assisting enucleation, the optimal choice of agent and protocol is often species-dependent. For researchers aiming to optimize their SCNT workflows, this compound offers a robust and well-documented method for producing high-quality enucleated oocytes, thereby enhancing the potential for successful downstream applications.

References

Demecolcine's Dichotomy: A Comparative Analysis of its Effects on Normal and Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cellular and molecular effects of Demecolcine on normal versus cancer cells. This compound, a microtubule-depolymerizing agent, exhibits differential activities that are of significant interest in cancer research and therapy. This document synthesizes experimental data on its impact on cell viability, cell cycle progression, and apoptosis, and explores the underlying signaling pathways.

Executive Summary

This compound, an analogue of colchicine with lower toxicity, disrupts microtubule dynamics, leading to cell cycle arrest at metaphase. Notably, research reveals a significant difference in the response of normal and cancerous cells to this disruption. Cancer cells often exhibit a defective G2 checkpoint, leading to immediate mitotic arrest upon this compound exposure. In contrast, normal cells demonstrate a delayed response, suggesting an intact and functional G2 checkpoint that provides a window for potential therapeutic intervention. This differential effect, coupled with this compound's ability to induce apoptosis preferentially in cancer cells, underscores its potential as a selective anti-cancer agent.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compiles available data on the IC50 values of this compound in various human cancer and normal cell lines. It is important to note that these values can vary depending on the specific cell line and experimental conditions.

Cell LineCell TypeCancer/NormalIC50 (µM)
AGSGastric AdenocarcinomaCancer~0.005 - 0.01 (as Colchicine)[1]
NCI-N87Gastric CarcinomaCancer~0.002 - 0.005 (as Colchicine)[1]
Intestinal Epithelial CellsIntestinal EpitheliumNormalLess active than in cancer cells[2]
B6CF1 mouse intestinal crypt cellsIntestinal Stem CellsNormalCytotoxic effects observed[3]

Note: Direct comparative studies providing IC50 values for this compound across a wide panel of normal and cancer cell lines are limited. The data presented is compiled from various sources and should be interpreted with caution. The values for AGS and NCI-N87 are for the related compound Colchicine and are indicative of the expected range for this compound.

Table 2: Differential Effects of this compound on Cell Cycle Progression
FeatureNormal CellsCancer Cells
G2/M Checkpoint Response Delayed mitotic arrest (2-3 hours)[4]Immediate mitotic arrest[4]
Mitotic Index Gradual increase after a lag phase[4]Immediate and rapid increase[4]
Apoptosis Induction Lower propensity for apoptosisHigher propensity for apoptosis following mitotic arrest

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (both normal and cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.

Methodology:

  • Cell Treatment: Culture cells with or without this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, apoptotic, and necrotic cells following this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate cell populations:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Demecolcine_Mechanism cluster_this compound This compound cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_outcome Cellular Outcome This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubules This compound->Microtubule Inhibits Polymerization Promotes Depolymerization Spindle Mitotic Spindle This compound->Spindle Disrupts Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Spindle G2 G2 Phase M M Phase (Mitosis) G2->M Transition M->Spindle Formation Arrest Metaphase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of this compound-induced metaphase arrest and apoptosis.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Normal & Cancer Cells treat Treat with this compound (Varying Concentrations & Durations) start->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 Determine IC50 Values cytotoxicity->ic50 cycle_dist Quantify Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

General experimental workflow for comparing this compound's effects.
Differential G2 Checkpoint Regulation

The differential response to this compound between normal and cancer cells points to a key distinction in the G2/M checkpoint regulation. In normal cells, this checkpoint is robust, allowing for a pause to assess cellular integrity before entering mitosis. In many cancer cells, this checkpoint is compromised, making them more vulnerable to agents that disrupt mitosis.

The G2/M transition is tightly controlled by the activity of the Cyclin B1/CDK1 complex. The activity of this complex is, in turn, regulated by inhibitory phosphorylation by Wee1 and Myt1 kinases and activating dephosphorylation by Cdc25 phosphatases. Checkpoint kinases Chk1 and Chk2, activated in response to cellular stress, can inactivate Cdc25, thus preventing entry into mitosis.

The delayed mitotic entry in normal cells treated with this compound suggests an active G2 checkpoint, likely involving the activation of Chk1/Chk2 and subsequent inhibition of the Cyclin B1/CDK1 complex. Conversely, the immediate mitotic arrest in cancer cells suggests a failure of this checkpoint, leading to premature entry into mitosis with a defective spindle, ultimately triggering apoptosis.

G2_Checkpoint_Regulation cluster_stress Cellular Stress cluster_checkpoint G2 Checkpoint Kinases cluster_cdk_regulation CDK Regulation cluster_mitosis Mitosis cluster_normal Normal Cell Response cluster_cancer Cancer Cell Response This compound This compound (Microtubule Disruption) Chk1_2 Chk1 / Chk2 This compound->Chk1_2 Activates (in Normal Cells) Cancer_Arrest Immediate Mitotic Arrest (Defective G2 Checkpoint) This compound->Cancer_Arrest Cdc25 Cdc25 Chk1_2->Cdc25 Inhibits Normal_Arrest Delayed Mitotic Entry (G2 Arrest) Chk1_2->Normal_Arrest Wee1_Myt1 Wee1 / Myt1 CyclinB_CDK1_active Cyclin B1 / CDK1 (Active) Wee1_Myt1->CyclinB_CDK1_active Inhibits (Phosphorylates) CyclinB_CDK1_inactive Cyclin B1 / CDK1 (Inactive) Cdc25->CyclinB_CDK1_inactive Activates (Dephosphorylates) CyclinB_CDK1_inactive->CyclinB_CDK1_active Mitosis Mitotic Entry CyclinB_CDK1_active->Mitosis

Differential G2 checkpoint regulation in normal vs. cancer cells.

Conclusion

This compound demonstrates a notable differential effect on normal versus cancer cells, primarily centered around the G2/M cell cycle checkpoint. The ability of normal cells to temporarily arrest in G2 upon microtubule disruption, a response often absent in cancer cells, presents a potential therapeutic window. This inherent difference in checkpoint integrity makes cancer cells more susceptible to this compound-induced mitotic catastrophe and subsequent apoptosis. Further research focusing on elucidating the precise molecular players in the differential G2 checkpoint response and expanding the comparative cytotoxicity data across a broader range of cell lines will be crucial for the strategic development of this compound and similar compounds in cancer therapy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Demecolcine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Demecolcine, a compound known for its potent biological effects, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks of exposure and prevents environmental contamination. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste.

This compound is classified as a hazardous substance, being fatal if swallowed and suspected of causing damage to fertility or the unborn child.[1] Therefore, all waste containing this chemical must be treated as hazardous waste and disposed of in accordance with all applicable local, regional, and national regulations.[2]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all safety precautions have been read and are fully understood.[1] Handling should occur in a well-ventilated area or under a designated chemical fume hood.[1][3] It is imperative to prevent the formation of dust and aerosols.[3][4]

Hazard Classification & PPE RequirementsReference
Hazard Statements Fatal if swallowed. Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE) Wear protective gloves (Nitrile rubber, minimum 0.11 mm thickness), protective clothing, and chemical safety goggles or face protection.
Handling Precautions Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

Step-by-Step Disposal Protocol

The fundamental principle for managing laboratory waste is to have a disposal plan in place before any procedure begins.[5]

Step 1: Waste Segregation and Collection

  • Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Contaminated PPE (gloves, lab coats).

    • Spill cleanup materials.

  • Use Designated Waste Containers:

    • Solid Waste: Collect solid waste, such as contaminated gloves, towels, and labware, in a dedicated, leak-proof container that is clearly labeled.[5] Place this waste in a segregated, sealed plastic container.[6]

    • Liquid Waste: Collect liquid waste in a compatible, sealed, and shatter-resistant container. Do not mix with other solvent waste unless compatibility has been verified.

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of immediately into an approved, puncture-resistant sharps container.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Toxic").[7]

Step 2: Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains.[3]

  • Cleanup:

    • Wear the appropriate PPE, including a respirator if dust is present.

    • For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal.[1] Avoid generating dust.[1]

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly.

Step 3: Storage and Disposal

  • Temporary Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[7]

  • Arrange for Professional Disposal: this compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[1][4] Do not attempt to dispose of this material in standard laboratory or municipal trash. The disposal method will likely be high-temperature incineration.[8]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

Demecolcine_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE: Gloves, Gown, Eye Protection start->ppe Always generate_waste Generate this compound Waste ppe->generate_waste waste_type Identify Waste Type generate_waste->waste_type solid_waste Solid Waste (Gloves, Tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Plastic Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Sealed Container liquid_waste->collect_liquid collect_sharps Dispose in Approved Sharps Container sharps_waste->collect_sharps spill Spill Occurs? collect_solid->spill collect_liquid->spill collect_sharps->spill spill_procedure Follow Spill Cleanup Protocol: Contain, Absorb, Clean spill->spill_procedure Yes store Store in Designated Satellite Accumulation Area spill->store No spill_procedure->store disposal Arrange for Pickup by Approved Hazardous Waste Vendor store->disposal end End: Proper Disposal disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Demecolcine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Demecolcine. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment.

This compound, a potent antimitotic agent, is classified as fatal if swallowed and is suspected of damaging fertility or the unborn child.[1] Its primary mode of action involves the depolymerization of microtubules, arresting cells in metaphase.[2][3] Due to its hazardous nature, stringent safety protocols must be followed during all stages of handling, from receipt to disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required for small-scale use in a certified chemical fume hood.A fume hood provides adequate ventilation.

Safe Handling and Storage: Minimizing Exposure

All manipulations of this compound, including solution preparation and addition to cell cultures, must be conducted in a certified chemical fume hood to prevent inhalation of aerosols. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed when not in use.

Quantitative Toxicity Data

While official Occupational Exposure Limits (OELs) have not been established for this compound, the following data provides insight into its cytotoxic potential. This information should be used to inform risk assessments and handling procedures.

MetricValueSpeciesRouteReference
LD5088 mg/kgMouseIntramuscular[4]
IC50 (Tubulin Polymerization)2.4 µM-In vitroMedChemExpress

Spill and Decontamination Procedures: A Step-by-Step Guide

In the event of a this compound spill, immediate and appropriate action is critical to prevent widespread contamination.

For Small Spills (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (double gloves, lab coat, safety glasses).

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Gently sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate the area using a three-step process:

    • Wipe the surface with a detergent solution.

    • Wipe with a 10% bleach solution, followed by a 5-minute contact time.

    • Wipe with sterile water to remove bleach residue.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills (outside a chemical fume hood):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Restrict access to the contaminated area.

  • Do not attempt to clean up the spill yourself. Await the arrival of trained emergency response personnel.

Exposure Response and First Aid

In case of accidental exposure, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Symptoms of Exposure:

Acute exposure to this compound may cause gastrointestinal issues, while more severe exposure can lead to hematopoietic toxicity (damage to blood-forming tissues).[5] It is crucial to inform medical personnel of the nature of the chemical exposure.

Waste Disposal

All this compound waste, including empty vials, contaminated PPE, and cell culture media, must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not mix this compound waste with other waste streams.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Obtain this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prepare_solution Prepare this compound Solution fume_hood->prepare_solution spill Spill Occurs fume_hood->spill add_to_culture Add to Cell Culture prepare_solution->add_to_culture exposure Personnel Exposure prepare_solution->exposure incubate Incubate Cells add_to_culture->incubate add_to_culture->spill analyze Analyze Results incubate->analyze decontaminate Decontaminate Work Area & Equipment analyze->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response spill_response->decontaminate exposure_response->end

Caption: Logical workflow for the safe handling of this compound.

By implementing these safety measures, researchers can confidently work with this compound while minimizing the risk of exposure and ensuring a safe and productive laboratory environment.

References

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